2,4-Dihydroxy-3,3-dimethylbutanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dihydroxy-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3-8)4(9)5(7)10/h4,8-9H,3H2,1-2H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQLNIMYRMBBIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377336 | |
| Record name | 2,4-dihydroxy-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4417-86-1 | |
| Record name | 2,4-dihydroxy-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2,4-Dihydroxy-3,3-dimethylbutanamide (The Pantoic Amide Core)
CAS: 4417-86-1 Synonyms: Pantoamide, Pantoic acid amide, 2,4-Dihydroxy-3,3-dimethylbutyramide Molecular Formula: C₆H₁₃NO₃ Molecular Weight: 147.17 g/mol [1]
Abstract
In the landscape of pharmaceutical development, 2,4-Dihydroxy-3,3-dimethylbutanamide (CAS 4417-86-1) serves a dual role: it is a versatile chiral building block for pantothenate derivatives and a critical process impurity in the manufacturing of Vitamin B5 (Pantothenic Acid) and Dexpanthenol.[2] This guide analyzes the compound's physicochemical architecture, synthetic pathways, and the rigorous analytical protocols required for its detection in GMP environments.
Part 1: Chemical Identity & Molecular Architecture
Structural Significance
The molecule represents the primary amide of pantoic acid. Its structure consists of a gem-dimethyl backbone flanked by a primary hydroxyl group (C4), a secondary hydroxyl group (C2), and a terminal amide.
-
Chiral Center: The C2 carbon is a stereocenter. The (R)-enantiomer (D-isomer) is the biologically relevant form, serving as the structural core for Coenzyme A precursors.
-
Stability: The amide bond is relatively stable at neutral pH but susceptible to hydrolysis under strongly acidic or alkaline conditions, reverting to pantoic acid and ammonia.
Physicochemical Properties Profile[3]
| Property | Value / Characteristic | Relevance to Processing |
| Physical State | White to off-white crystalline solid | Easy to handle in powder dispensing. |
| Melting Point | 126 – 128 °C | Distinct from Pantolactone (92°C), aiding in thermal characterization. |
| Solubility | High in Water, Ethanol, Methanol | Requires polar mobile phases (Reverse Phase Aqueous) for chromatography. |
| pKa | ~13 (Amide proton), ~14 (Hydroxyls) | Non-ionizable in standard HPLC pH ranges (2-8). |
| Chromophore | Weak (Carbonyl n→π* transition) | Critical: Poor UV detection >210 nm. Requires low-UV or universal detectors (CAD/RID). |
Part 2: Synthetic Pathways & Formation Mechanisms
The formation of this compound typically occurs via the aminolysis of Pantolactone . This reaction is chemically significant as both a deliberate synthetic route and an unwanted side reaction during the synthesis of Pantothenic acid if ammonia is present as a contaminant.
Synthesis Workflow (Ammonolysis)
The reaction proceeds via nucleophilic attack of ammonia on the lactone carbonyl.
Figure 1: The aminolysis pathway converting D-Pantolactone to Pantoamide.
Impurity Generation in Dexpanthenol Synthesis
In the industrial production of Dexpanthenol (reaction of Pantolactone with 3-amino-1-propanol), the presence of trace ammonia or hydrolysis of the 3-amino-1-propanol can lead to Pantoamide as a competitive impurity.
-
Mechanism: Competitive nucleophilic attack.
-
Control Strategy: Use of high-purity amines and anhydrous conditions to suppress amide hydrolysis.
Part 3: Analytical Profiling & Quality Control
Detecting CAS 4417-86-1 is challenging due to its lack of a strong UV chromophore. Standard UV detection at 254 nm is ineffective.
Recommended Analytical Method: RP-HPLC-CAD
Charged Aerosol Detection (CAD) or Refractive Index Detection (RID) is recommended over UV for robust quantification.
Method parameters:
| Parameter | Specification | Rationale |
| Column | C18 Polar-Embedded (e.g., Aquasil C18), 150 x 4.6 mm, 3µm | Retains polar analytes better than standard C18; prevents "phase collapse" in high aqueous content. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 4.0) | Provides ionic strength; pH 4.0 stabilizes the amide. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for elution. |
| Gradient | 0-5 min: 2% B (Isocratic)5-15 min: 2% -> 30% B | Initial low organic holds the polar Pantoamide; gradient elutes less polar impurities (e.g., Pantolactone). |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Detection | CAD (Nebulizer Temp: 35°C) or UV @ 205 nm | CAD is universal. If UV is used, 205 nm is mandatory to catch the amide bond absorption. |
| Retention Time | ~3.5 - 4.5 min | Elutes early due to high polarity. |
Impurity Limits (ICH Q3A/B)
For drug substances (e.g., Dexpanthenol), Pantoamide is treated as a process-related impurity.
-
Reporting Threshold: >0.05%
-
Identification Threshold: >0.10%
-
Qualification Threshold: >0.15%
Part 4: Biological Context & Applications[3]
Role as a Chiral Intermediate
While Pantoamide itself is not a vitamin, it retains the absolute configuration of the (R)-pantoic acid moiety. It is used in the synthesis of Pantothenamide analogues , which are currently being investigated as antimicrobials (specifically anti-plasmodial agents targeting CoA biosynthesis).
Stability & Degradation
Pantoamide is a degradation marker for Pantothenic acid derivatives.
-
Acidic Hydrolysis: Cleaves to Pantoic Acid + Ammonia.
-
Thermal Stress: Stable up to melting point; prolonged heating >130°C may cause dehydration to nitriles or re-cyclization to pantolactone (reversible equilibrium).
Figure 2: Stability cycle showing degradation and interconversion pathways.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2764170, this compound. Retrieved from [Link]
Sources
2,4-Dihydroxy-3,3-dimethylbutanamide molecular structure
Title: Technical Monograph: 2,4-Dihydroxy-3,3-dimethylbutanamide (Pantoamide) Subtitle: Structural Characterization, Synthetic Pathways, and Biological Interface in Coenzyme A Metabolism
Executive Summary
This technical guide provides a comprehensive analysis of This compound (CAS: 4417-86-1), colloquially known as Pantoamide . Distinct from the antimicrobial class known as "pantothenamides" (which are amides of the full pantothenic acid molecule), this compound represents the primary amide of the pantoic acid moiety.
Its significance lies in its role as a chiral building block and a metabolic probe within the Coenzyme A (CoA) biosynthetic pathway.[1] This guide details its physicochemical profile, the thermodynamics of its synthesis via lactone aminolysis, and its utility in probing the substrate specificity of Pantothenate Synthetase (PanC).
Molecular Architecture & Physicochemical Profile
The molecule features a gem-dimethyl group adjacent to a chiral secondary alcohol and a primary amide. The biological activity is strictly governed by the stereochemistry at the C2 position, with the (R)-enantiomer being the biologically relevant form derived from D-pantolactone.
Structural Specifications
| Parameter | Data |
| IUPAC Name | (2R)-2,4-dihydroxy-3,3-dimethylbutanamide |
| Common Synonyms | Pantoamide; Pantoic acid amide |
| CAS Registry | 4417-86-1 (General), 81-13-0 (Related D-Pantolactone precursor) |
| Molecular Formula | C₆H₁₃NO₃ |
| Molecular Weight | 147.17 g/mol |
| SMILES | CC(C)(CO)C(N)=O |
| Chirality | (R)-isomer (D-series) is bioactive |
Physicochemical Properties
| Property | Value | Context |
| Melting Point | 126–128 °C | Crystalline solid stability |
| LogP | -1.0 | Highly hydrophilic; aqueous soluble |
| H-Bond Donors | 3 | Amide NH₂ + 2 Hydroxyls |
| H-Bond Acceptors | 3 | Carbonyl O + 2 Hydroxyl O |
| pKa | ~13 (Amide) | Neutral at physiological pH |
Synthetic Pathways: Lactone Aminolysis
The most robust synthetic route involves the nucleophilic ring-opening of D-(-)-pantolactone. Unlike peptide coupling, this reaction exploits the ring strain of the lactone to drive amide formation.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of the lactone. The reaction is generally performed in polar protic solvents (Methanol or Water) to stabilize the transition state.
Key Mechanistic Insight: The steric bulk of the gem-dimethyl group at C3 protects the adjacent primary hydroxyl, preventing unwanted side reactions, but it also slows the initial nucleophilic attack, requiring optimized temperature control.
Visualization: Synthesis & CoA Pathway Context
Figure 1: Synthetic route from D-Pantolactone (Left) and the molecule's interference potential in the PanC enzymatic step of Coenzyme A biosynthesis (Right).
Biological Interface & Pharmacology
Enzyme Interaction: PanC (Pantothenate Synthetase)
In the canonical CoA pathway, PanC condenses pantoate with
-
Mechanism: Pantoamide acts as a non-reactive substrate analogue . It mimics the pantoate structure but lacks the carboxylate group necessary for adenylation (the formation of pantoyl-adenylate intermediate).
-
Research Application: It is used in crystallographic studies to map the pantoate binding pocket of PanC without triggering the catalytic turnover.
Distinction from "Pantothenamides"
It is critical to distinguish this molecule from Pantothenamides (e.g., N5-pan, N7-pan).
-
Pantoamide (This Topic): Amide of Pantoic Acid (Fragment).[2]
-
Pantothenamide: Amide of Pantothenic Acid (Full Vitamin).[2][3]
-
Implication: Pantothenamides are antibiotics that hijack the CoA salvage pathway. Pantoamide is a precursor fragment that probes the de novo synthesis pathway.
Experimental Protocols
Protocol A: Chemical Synthesis of (R)-Pantoamide
Objective: Synthesis of (R)-2,4-dihydroxy-3,3-dimethylbutanamide from D-pantolactone.
Reagents:
-
D-(-)-Pantolactone (CAS 599-04-2), >99% ee.
-
Ammonium Hydroxide (28-30% NH₃) or Methanolic Ammonia (7N).
-
Solvent: Methanol (anhydrous).
Workflow:
-
Dissolution: Dissolve 10.0 g (76.8 mmol) of D-pantolactone in 30 mL of anhydrous methanol in a round-bottom flask.
-
Aminolysis: Cool the solution to 0°C using an ice bath.
-
Addition: Dropwise add 50 mL of 7N NH₃ in methanol (excess). Note: Aqueous ammonia can be used but requires longer drying times.
-
Reaction: Seal the vessel and stir at room temperature (25°C) for 12–18 hours. Monitor by TLC (Ethyl Acetate/Methanol 9:1). Disappearance of the lactone spot (Rf ~0.8) indicates completion.
-
Isolation: Concentrate the mixture under reduced pressure (Rotovap) at 40°C to remove solvent and excess ammonia.
-
Purification: The resulting viscous oil often crystallizes upon standing. Recrystallize from minimal hot Ethanol/Ethyl Acetate (1:4) to yield white needles.
-
Yield: Expected yield >90%.
Protocol B: HPLC Purity Assay
Objective: Quantify purity and verify lack of hydrolyzed pantoic acid.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B (Isocratic); 5-15 min: 5% -> 50% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Amide bond absorption) |
| Retention | Pantoamide elutes early (polar) due to LogP -1.0 |
References
-
Sigma-Aldrich. (2024). Product Specification: this compound (CAS 4417-86-1).[4][5][6][7]Link
-
PubChem. (2024).[8][5][9] Compound Summary: this compound.[4][8][5][6][7][9][10] National Library of Medicine. Link
-
Spry, C., et al. (2008). "Pantothenamides as antimicrobial agents."[2][3] FEMS Microbiology Reviews, 32(1), 56-106. (Context on Pan-pathway analogues). Link
-
BenchChem. (2025).[1] Synthesis of (R)-2,4-dihydroxy-3,3-dimethylbutanoic acid and derivatives.Link
-
Stenutz, R. (2024). Crystal structure data for pantoic acid derivatives.Link
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- 3. Structure-Activity Relationships of Antiplasmodial Pantothenamide Analogues Reveal a New Way by Which Triazoles Mimic Amide Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. (R)-2,4-Dihydroxy-3,3-dimethylbutanamide | C6H13NO3 | CID 6934101 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to 2,4-Dihydroxy-3,3-dimethylbutanamide: Nomenclature, Synthesis, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining a Key Chemical Intermediate
In the landscape of complex organic synthesis, precision in nomenclature is paramount. 2,4-Dihydroxy-3,3-dimethylbutanamide is a specific chiral molecule that serves as a critical intermediate in the synthesis of essential biochemicals. While not as widely recognized by its systematic name, its role, particularly in the production of Vitamin B5 and its derivatives, underscores its importance in both research and industrial applications. This guide provides a detailed exploration of this compound, clarifying its identity, outlining its synthesis, and placing it within the broader context of its more well-known chemical relatives.
Part 1: Nomenclature and Identification
A primary source of confusion surrounding this compound is its relationship with other compounds that share the same core pantoic acid backbone. It is crucial to distinguish it from its more famous counterparts:
-
Pantothenic Acid (Vitamin B5): The carboxylic acid form, essential for the synthesis of Coenzyme A.[1]
-
Panthenol (Provitamin B5): The alcohol analog, which is oxidized in the body to pantothenic acid.[2]
-
Pantolactone: The cyclic ester (lactone) of pantoic acid, and the direct precursor for the synthesis of this compound.[3][4]
This compound is, specifically, the amide of pantoic acid .
Alternative Names and Synonyms
The following table summarizes the various identifiers for this compound. The stereochemistry, typically the (R)-enantiomer, is crucial for its biological relevance as a precursor.
| Identifier Type | Identifier | Source |
| Systematic IUPAC Name | (2R)-2,4-dihydroxy-3,3-dimethylbutanamide | PubChem[5] |
| CAS Number | 4417-86-1 (for the racemate) | Sigma-Aldrich[6] |
| 27778-35-4 (for the (R)-enantiomer) | PubChem[5] | |
| Common Synonyms | Pantoic acid amide | PubChem[5] |
| (R)-Pantoamide | ||
| Depositor-Supplied Synonyms | 2,4-dihydroxy-3,3-dimethyl-butanamide | PubChem[7] |
| DTXSID10377336 | PubChem[7] | |
| SCHEMBL10076382 | PubChem[5] |
Structural Distinctions
To visually clarify the relationships between these compounds, the following diagram illustrates their distinct chemical structures.
Caption: Structural relationships between this compound and its key precursors and derivatives.
Part 2: Physicochemical Properties
The following table outlines the key computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C6H13NO3 | PubChem[7][8] |
| Molecular Weight | 147.17 g/mol | PubChem[5][7][8] |
| XLogP3-AA (LogP) | -1 | PubChem[5][7] |
| Hydrogen Bond Donor Count | 3 | PubChem[5][7] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5][7] |
| Rotatable Bond Count | 3 | PubChem[5][7] |
| Topological Polar Surface Area | 83.6 Ų | PubChem[5][7] |
| Complexity | 133 | PubChem[5][7] |
Part 3: Synthesis and Reactivity
This compound is primarily synthesized via the ammonolysis of pantolactone. This reaction involves the ring-opening of the lactone by ammonia.
Synthesis Pathway
Caption: Synthesis of this compound from Pantolactone.
Experimental Protocol: Synthesis from (D)-Pantolactone
The following protocol is adapted from established chemical synthesis principles for the ammonolysis of lactones.
Objective: To synthesize (R)-2,4-Dihydroxy-3,3-dimethylbutanamide from (D)-Pantolactone.
Materials:
-
(D)-Pantolactone
-
Anhydrous Ammonia (gas) or concentrated aqueous Ammonium Hydroxide
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube (if using anhydrous ammonia)
-
Reflux condenser (if heating is required)
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve a known quantity of (D)-Pantolactone in anhydrous methanol. The concentration can typically be in the range of 1-2 M.
-
Ammonolysis (Method A - Anhydrous Ammonia):
-
Cool the methanolic solution of pantolactone to 0°C using an ice bath.
-
Slowly bubble anhydrous ammonia gas through the solution with gentle stirring. The reaction is exothermic, so maintain the temperature at 0-5°C.
-
Continue the addition of ammonia until the solution is saturated.
-
Seal the flask and allow it to stir at room temperature for 12-24 hours.
-
-
Ammonolysis (Method B - Aqueous Ammonium Hydroxide):
-
To the methanolic solution of pantolactone, add an excess of concentrated aqueous ammonium hydroxide (e.g., 3-5 equivalents).
-
Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of pantolactone), remove the excess ammonia and methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, will be a viscous oil or a solid.
-
-
Purification (if necessary):
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Self-Validation: The identity and purity of the synthesized product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified solid should also be determined and compared to literature values.
Reactivity and Downstream Conversion
The primary chemical utility of this compound is as a precursor to pantothenic acid and its derivatives. The amide can be hydrolyzed under acidic or basic conditions to yield pantoic acid. More importantly, it can be coupled with β-alanine or its esters to form pantothenic acid.
Part 4: Applications in Research and Development
This compound is predominantly used as a biochemical for research purposes and as an intermediate in multi-step organic syntheses.[8]
-
Synthesis of Pantothenic Acid and its Analogs: Its primary application is in the synthesis of D-pantothenic acid.[9] By synthesizing and modifying this intermediate, researchers can create a variety of pantothenic acid analogs for use in drug discovery and metabolic studies.
-
Chiral Building Block: The enantiomerically pure forms of this compound serve as valuable chiral building blocks in the synthesis of more complex molecules where the stereochemistry of the diol moiety is critical.
While not a therapeutic agent itself, its role as a precursor to Vitamin B5 is significant. Pantothenic acid is essential for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle.[10]
Part 5: Spectroscopic and Safety Data
Spectroscopic Characterization
Detailed spectroscopic data such as 1H NMR, 13C NMR, and IR spectra for this compound are not widely available in public databases. For definitive characterization, it is recommended to perform these analyses on a purified sample. However, predicted mass spectrometry data is available.[11]
-
Mass Spectrometry (GC-MS): A spectrum for this compound is available in the Wiley/NIST database, which can be used for comparison.[7]
Safety and Handling
-
Hazard Classification: This chemical is generally classified as an irritant.[12]
-
Precautionary Statements:
-
Causes skin, eye, and respiratory tract irritation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust or vapors.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
Conclusion
This compound is a fundamentally important, albeit often overlooked, chemical intermediate. A precise understanding of its nomenclature, properties, and synthesis is essential for researchers and scientists working in the fields of organic synthesis, biochemistry, and drug development. By clearly distinguishing this compound from its more widely known relatives and providing a framework for its synthesis and handling, this guide serves as a valuable technical resource for the scientific community.
References
- PubChem. (n.d.). 2,4-dihydroxy-3,3-dimethylbutanenitrile.
- Google Patents. (n.d.). EP0528256A1 - D-2,4-dihydroxy-3,3-dimethylbutyronitrile, its production and use and process for production of D-pantolactone, D-2,4-dihydroxy-3,3-dimethylbutyramide and D-pantothenic acid.
- Google Patents. (n.d.). EP0436730A1 - Method of producing d-pantolactone.
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C. Retrieved February 2, 2026, from [Link]
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NIST. (n.d.). (R)-2,4-DIHYDROXY-N-(3-HYDROXYPROPYL)-3,3-DIMETHYLBUTYRAMIDE. Retrieved February 2, 2026, from [Link]
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RSC Publishing. (2018). SUPPORTING INFORMATION The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amide. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). (R)-2,4-Dihydroxy-3,3-dimethylbutanamide. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). D-Pantolactone. Retrieved February 2, 2026, from [Link]
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Wikipedia. (n.d.). Pantothenic acid. Retrieved February 2, 2026, from [Link]
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Angene Chemical. (2021). Safety Data Sheet. Retrieved February 2, 2026, from [Link]
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ResearchGate. (2024). Reactivity study of 3,3-dimethylbutanal and 3,3- dimethylbutanone: Kinetic, reaction products, mechanisms and atmospheric implic. Retrieved February 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved February 2, 2026, from [Link]
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PubMed. (1990). Synthesis and biological activity of novel vitamin D analogues: 24,24-difluoro-25-hydroxy-26,27-dimethylvitamin D3 and 24,24-difluoro-1 alpha,25-dihydroxy-26,27-dimethylvitamin D3. Retrieved February 2, 2026, from [Link]
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National Institutes of Health Office of Dietary Supplements. (2021). Pantothenic Acid - Health Professional Fact Sheet. Retrieved February 2, 2026, from [Link]
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2,4-Dihydroxy-3,3-dimethylbutanamide: Strategic Intermediate in the Chemo-Enzymatic Synthesis of Vitamin B5
[1]
Executive Summary
2,4-Dihydroxy-3,3-dimethylbutanamide (also known as Pantoic Acid Amide or Pantamide ) represents a critical divergence point in the industrial synthesis of Calcium Pantothenate (Vitamin B5) and Panthenol.[1] While traditional chemical pathways often proceed via the direct acid hydrolysis of pantonitrile to pantolactone, the amide intermediate offers a unique platform for enzymatic kinetic resolution .
This guide details the technical utility of this molecule, specifically focusing on its role as a substrate for stereoselective amidases—a "green chemistry" route that circumvents the need for expensive chiral resolving agents like quinine or brucine. By isolating or transiently generating the amide, process chemists can achieve enantiomeric excesses (
Part 1: Structural Chemistry & Stereoselectivity[1]
Molecular Architecture
The molecule (
| Property | Specification | Pharmaceutical Relevance |
| CAS (Racemic) | 4417-86-1 | Starting material for resolution.[1] |
| CAS (R-Isomer) | 27778-35-4 | The bioactive precursor (yields D-Pantothenic Acid).[1] |
| Melting Point | 126 - 128 °C | High MP allows for easy purification via crystallization.[1] |
| Solubility | Water, Alcohols | Compatible with aqueous enzymatic biotransformations. |
| Chirality | C2 Center | The hydroxyl group at C2 determines D/L configuration. |
The Stereochemical Challenge
Vitamin B5 activity is exclusive to the D-(R)-isomer .[1] Chemical synthesis from isobutyraldehyde and formaldehyde yields a racemic (DL) mixture.[1]
-
Traditional Route: Resolution of DL-Pantolactone using chiral amines (e.g., (-) 3-aminomethylpinane).[1] Expensive and solvent-heavy.[1]
-
Amide Route: Enzymatic hydrolysis of DL-Pantamide.[1] A D-selective amidase hydrolyzes only the D-amide to D-acid, leaving L-amide untouched.[1] This allows for facile separation based on solubility differences (Acid vs. Amide).[1]
Part 2: Synthetic Pathways & The "Amide Hub"
The production of this compound is typically integrated into the "Nitto-style" or "Fuji-style" chemo-enzymatic flows.[1]
Pathway Visualization
The following diagram illustrates the position of the amide within the industrial synthesis of Vitamin B5.
Figure 1: The Chemo-Enzymatic "Amide Hub" Pathway.[1] The amide serves as the stable substrate for stereoselective hydrolysis.
Synthesis of the Amide (Chemical vs. Biological)
-
Chemical Partial Hydrolysis:
-
Reagents: DL-Pantonitrile +
(controlled pH/Temp).[1] -
Challenge: Difficult to stop at the amide stage without proceeding to the acid; often requires metallic catalysts (
).
-
-
Biological Synthesis (Nitrile Hydratase):
Part 3: Experimental Protocol – Enzymatic Resolution
This protocol describes the kinetic resolution of racemic this compound using a D-stereospecific amidase.[1] This is a self-validating workflow where pH shift indicates reaction progress.[1]
Materials
-
Substrate: DL-2,4-Dihydroxy-3,3-dimethylbutanamide (0.5 M solution in phosphate buffer).
-
Enzyme: Recombinant D-Amidase (e.g., from Fusarium sp. or engineered E. coli lysate).[1]
-
Buffer: 50 mM Potassium Phosphate, pH 7.0.
-
Termination: 6N HCl.
-
Analysis: Chiral HPLC (Chiralpak AD-H or similar).[1]
Methodology
Step 1: Bioreactor Setup Dissolve 7.35 g of DL-Pantamide in 100 mL of phosphate buffer.[1] Thermostat the vessel to 30°C.
Step 2: Enzyme Initiation Add the lyophilized amidase (activity units must be pre-calibrated, typically 10 U/mL final conc).
-
Causality: The reaction produces D-Pantoic acid and Ammonia (
).[1] The release of ammonia will cause pH to rise.
Step 3: pH-STAT Control (Self-Validation) Maintain pH at 7.0 by automatic titration with 1N HCl.[1]
-
Validation Point: The volume of HCl consumed is directly proportional to the degree of conversion. When HCl consumption reaches 50% molar equivalent of the starting amide, the reaction has theoretically resolved the D-isomer.
Step 4: Termination & Separation Once conversion reaches ~48-50% (monitored by HPLC or HCl consumption):
-
Acidify mixture to pH 2.0 with HCl.
-
Extraction: Extract with Ethyl Acetate (x3).
-
Evaporate organic layer to obtain crude D-Pantolactone.[1]
Quality Control Table
| Parameter | Acceptance Criteria | Method |
| Conversion Rate | 48% - 52% | HPLC / Titration |
| Enantiomeric Excess ( | > 98.5% (D-isomer) | Chiral HPLC |
| Residual Protein | < 0.1% | Bradford Assay |
| Appearance | White Crystalline Solid (Lactone) | Visual |
Part 4: Impurity Profiling & Downstream Logic[1]
In pharmaceutical applications (USP/EP grades of Calcium Pantothenate), the purity of the intermediate amide dictates the final impurity profile.
Critical Impurities[1]
- -Alanine adducts: If the amide is not fully cleared before the condensation step.
-
Linear Pantoic Acid: Incomplete cyclization of the D-Acid post-resolution.[1]
-
Racemization Byproducts: If the L-Amide recycling loop (thermal racemization) is too aggressive, degradation products (dehydration) may accumulate.[1]
Recycling Logic (The Economic Driver)
The economic viability of using the amide intermediate relies on recycling the unwanted L-Amide.
Figure 2: L-Amide Recycling Loop.[1] Note that the amide is usually hydrolyzed to the acid salt for racemization, then re-converted.
References
-
Sakamoto, K., Yamada, H., & Shimizu, S. (1991).[7] Method of Producing D-Pantolactone. European Patent Application EP 0 436 730 A1.[1][7]
-
Sigma-Aldrich. (n.d.).[1] this compound Product Data.
-
Tang, L., et al. (2023).[1] Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone. Molecules, 28(13), 5123.
-
[1]
-
-
PubChem. (n.d.).[1][10] (R)-2,4-Dihydroxy-3,3-dimethylbutanamide Compound Summary. National Library of Medicine.[1]
-
[1]
-
-
Shimizu, S., et al. (1987).[1] Enzymatic Hydrolysis of Pantolactone. Agricultural and Biological Chemistry. (Foundational work on D-lactonase/amidase systems).
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- 1. D-Pantolactone | C6H10O3 | CID 439368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. CN110498781B - Method for synthesizing D, L-pantolactone - Google Patents [patents.google.com]
- 6. US4124597A - Process for making (DL) pantolactone - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP0528256A1 - D-2,4-dihydroxy-3,3-dimethylbutyronitrile, its production and use and process for production of D-pantolactone, D-2,4-dihydroxy-3,3-dimethylbutyramide and D-pantothenic acid - Google Patents [patents.google.com]
- 9. Mechanosynthesis of amides in the total absence of organic solvent from reaction to product recovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. (R)-2,4-Dihydroxy-3,3-dimethylbutanamide | C6H13NO3 | CID 6934101 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 2,4-Dihydroxy-3,3-dimethylbutanamide (Pantothenamide)
Foreword: The Promise and Challenge of a Classic Antimetabolite
To the dedicated researchers, scientists, and drug development professionals exploring novel antimicrobial and antiparasitic agents, this guide offers a deep dive into the biological landscape of 2,4-Dihydroxy-3,3-dimethylbutanamide, more commonly known in the scientific literature as pantothenamide. This molecule, an amide analog of pantothenic acid (Vitamin B5), represents a compelling class of antimetabolites. Its deceptively simple structure belies a potent mechanism of action that hijacks one of the most conserved and essential metabolic pathways in pathogenic microorganisms: the biosynthesis of Coenzyme A (CoA).
This document moves beyond a mere recitation of facts. As a senior application scientist, my objective is to provide a narrative grounded in experimental causality. We will explore not just what pantothenamides do, but why they are effective, the critical experimental considerations required to accurately assess their potency, and the innovative strategies being employed to overcome their inherent limitations. The protocols detailed herein are designed to be self-validating, providing the necessary controls and rationale to ensure the generation of robust and reliable data. Every claim is substantiated by authoritative sources, providing a solid foundation for future research and development in this promising area.
Core Concept: A Trojan Horse Targeting Coenzyme A Metabolism
The biological activity of pantothenamide and its derivatives stems from their structural mimicry of pantothenic acid, the natural precursor to CoA. This mimicry allows them to act as "Trojan horses," gaining entry into microbial cells and being processed by the native CoA biosynthetic machinery.
Mechanism of Action: The Antimetabolite Strategy
Pantothenamides are not directly toxic. Their lethality is realized upon their intracellular conversion into fraudulent CoA analogs. This process, a form of "lethal synthesis," disrupts CoA-dependent pathways, which are central to cellular metabolism, including the Krebs cycle and fatty acid biosynthesis.
The key steps in this mechanism are as follows:
-
Uptake: The pantothenamide is transported into the microbial cell, presumably via transporters intended for pantothenic acid.
-
Enzymatic Conversion: Intracellular enzymes of the CoA biosynthesis pathway, starting with Pantothenate Kinase (PanK), mistakenly recognize and phosphorylate the pantothenamide.[1][2]
-
Formation of CoA Analogs: Subsequent enzymes in the pathway continue to process the modified intermediate, ultimately producing a CoA analog.
-
Inhibition of CoA-Utilizing Enzymes: These CoA antimetabolites then compete with authentic CoA, inhibiting essential enzymes. A key target identified in Plasmodium falciparum for some advanced analogs is Acetyl-CoA Synthetase (AcAS).[3]
The following diagram illustrates the metabolic conversion of pantothenamide into a disruptive CoA antimetabolite.
Caption: Mechanism of action of pantothenamide as a CoA antimetabolite.
Spectrum of Activity
Pantothenamides have demonstrated a broad spectrum of activity against various pathogens:
-
Antibacterial: They are active against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[4][5][6]
-
Antifungal: Activity against fungal species has also been reported.
-
Antiplasmodial: They are particularly potent inhibitors of the malaria parasite, Plasmodium falciparum, affecting both the blood stages and the transmissible gametocytes.[1][3][7]
The Achilles' Heel: Hydrolysis by Serum Pantetheinases
The primary obstacle to the clinical development of first-generation pantothenamides is their rapid degradation in human serum.[8] This instability is mediated by a class of ubiquitous enzymes called pantetheinases (or vanins).[5][9]
Pantetheinases catalyze the hydrolysis of the amide bond in pantetheine, a natural metabolite. Due to structural similarity, they also efficiently cleave the labile amide bond of pantothenamides, breaking them down into inactive pantothenic acid and the corresponding amine.[9] This rapid inactivation renders the compounds ineffective in vivo.
Caption: Enzymatic degradation of pantothenamide by serum pantetheinases.
This enzymatic liability is a critical experimental consideration. As detailed in Protocol 2, standard in vitro assays using fresh serum or serum substitutes like Albumax II will contain active pantetheinases, leading to an underestimation of a compound's true potency.[1]
Experimental Protocols: A Guide to Accurate Assessment
The following protocols are designed to provide a robust framework for evaluating the biological activity of pantothenamides, with specific attention to mitigating the confounding factor of enzymatic degradation.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a pantothenamide against a bacterial strain.
Causality Behind Experimental Choices:
-
Broth Microdilution: This method is preferred over disk diffusion as it provides a quantitative MIC value, which is essential for structure-activity relationship (SAR) studies.
-
Serum-Free Medium: To assess intrinsic activity, initial screening must be performed in a minimal medium without serum to prevent pantetheinase degradation.[5]
-
Checkerboard Titration: When testing in the presence of serum, a pantetheinase inhibitor must be co-administered. A checkerboard assay allows for the determination of synergistic effects and the concentration of inhibitor needed to restore pantothenamide activity.[5]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).[10] Dilute this suspension to achieve a final concentration of 5 × 10⁵ CFU/mL in each well of the microtiter plate.
-
Compound Dilution: Prepare a two-fold serial dilution of the pantothenamide compound in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth or a defined minimal medium).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[11]
-
(Optional) Testing in Serum: To simulate physiological conditions, repeat the assay in a medium containing 10% heat-inactivated fetal bovine serum (FBS) and a range of concentrations of a pantetheinase inhibitor (e.g., RR6).[5] Perform a checkerboard titration to find the optimal combination.
Sources
- 1. Pantothenamides Are Potent, On-Target Inhibitors of Plasmodium falciparum Growth When Serum Pantetheinase Is Inactivated | PLOS One [journals.plos.org]
- 2. Pantothenamides Are Potent, On-Target Inhibitors of Plasmodium falciparum Growth When Serum Pantetheinase Is Inactivated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization and target validation of the antimalarial pantothenamide MMV693183 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. woah.org [woah.org]
- 5. Combination of Pantothenamides with Vanin Inhibitors as a Novel Antibiotic Strategy against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the antimicrobial activity of pantothenamides against uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Pantetheinase-Resistant Pantothenamide with Potent, On-Target, and Selective Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apec.org [apec.org]
- 11. journals.asm.org [journals.asm.org]
A Comprehensive Technical Guide to the Solubility of 2,4-Dihydroxy-3,3-dimethylbutanamide (Dexpanthenol)
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dihydroxy-3,3-dimethylbutanamide, commonly known as dexpanthenol or provitamin B5. As a widely utilized active pharmaceutical ingredient (API) and cosmetic ingredient, a thorough understanding of its solubility is paramount for formulation development, bioavailability, and product stability. This document synthesizes available data on the physicochemical properties of dexpanthenol that govern its solubility, presents its qualitative and quantitative solubility in various common solvents, and provides a detailed, field-proven experimental protocol for determining its solubility. This guide is intended to be a practical resource for researchers and formulation scientists, enabling them to make informed decisions in the development of novel drug delivery systems and cosmetic formulations.
Introduction: The Critical Role of Solubility in Dexpanthenol Formulations
This compound, or dexpanthenol, is the biologically active alcohol analog of pantothenic acid (Vitamin B5). Its therapeutic and cosmetic efficacy is intrinsically linked to its successful delivery to the target site, a process heavily influenced by its solubility in the formulation vehicle. Inadequate solubilization can lead to precipitation, reduced bioavailability, and inconsistent product performance. Conversely, a comprehensive understanding of its solubility profile in a range of solvents empowers formulators to design stable, effective, and aesthetically pleasing products.
This guide delves into the fundamental principles governing the solubility of this highly hydrophilic molecule. We will explore its physicochemical properties, systematically review its solubility in common pharmaceutical and cosmetic solvents, and provide a robust experimental framework for researchers to conduct their own precise solubility assessments.
Physicochemical Properties Governing Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For dexpanthenol, several key physicochemical parameters are determinative.
Molecular Structure and Hydrogen Bonding
Dexpanthenol is a relatively small molecule with a molecular weight of 205.25 g/mol . Its structure features multiple hydroxyl (-OH) groups and an amide (-CONH-) linkage, making it a potent hydrogen bond donor and acceptor. PubChem computes that dexpanthenol has four hydrogen bond donors and four hydrogen bond acceptors . This extensive hydrogen bonding capability is the primary driver of its high affinity for polar solvents.
Diagram: Molecular Structure and Hydrogen Bonding Potential of Dexpanthenol
Caption: Dexpanthenol's structure highlighting its multiple hydroxyl and amide groups, which are key to its hydrogen bonding capacity.
Polarity, pKa, and LogP
The polarity of dexpanthenol is further quantified by its partition coefficient (LogP). The LogP value is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically octanol) and a polar solvent (water). A negative LogP value indicates a preference for the aqueous phase, signifying hydrophilicity. Dexpanthenol has a LogP of -1.06 at 22°C , confirming its hydrophilic nature.
The predicted pKa of dexpanthenol is approximately 13.03 , indicating it is a very weak acid and will remain in its neutral, unionized form across the physiological pH range. This is significant because the ionized form of a compound is generally more water-soluble than its neutral counterpart.
Solubility Profile of Dexpanthenol
The following sections summarize the known solubility of dexpanthenol in a range of common solvents. It is important to note that while qualitative data is widely available, precise quantitative solubility data is less common in publicly accessible literature.
Qualitative Solubility
Dexpanthenol exhibits a broad range of solubility depending on the polarity of the solvent. The following table summarizes its qualitative solubility based on established pharmaceutical definitions.
| Solvent | Polarity | Qualitative Solubility |
| Water | High | Very Soluble / Freely Soluble[1][2][3] |
| Ethanol | High | Very Soluble / Freely Soluble[1][2][3] |
| Methanol | High | Very Soluble / Freely Soluble[1][2][3] |
| Propylene Glycol | High | Very Soluble / Freely Soluble[1][2] |
| Glycerin | High | Slightly Soluble[3] |
| Diethyl Ether | Low | Slightly Soluble / Moderately Soluble[3] |
| Chloroform | Low | Soluble[3][4] |
| Fats and Oils | Very Low | Insoluble / Practically Insoluble[2][4] |
Quantitative Solubility
Quantitative solubility data for dexpanthenol is limited in the scientific literature. The most frequently cited quantitative value is in water:
-
Water: >509 g/L at 22°C
Experimental Determination of Dexpanthenol Solubility: A Practical Guide
To obtain precise quantitative solubility data for specific formulation development, experimental determination is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended for its reliability.
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solute (dexpanthenol) in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.
Diagram: Shake-Flask Solubility Determination Workflow
Caption: A simplified workflow for determining the equilibrium solubility of dexpanthenol using the shake-flask method.
Detailed Experimental Protocol
Materials and Equipment:
-
Dexpanthenol (analytical grade)
-
Solvents of interest (HPLC grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Solvent: Prepare the desired solvent or solvent mixture.
-
Addition of Dexpanthenol: To a series of vials, add a pre-weighed excess amount of dexpanthenol. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Addition of Solvent: Add a known volume of the solvent to each vial.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle. Centrifuge the vials to further separate the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. Dilute the filtered sample with the appropriate mobile phase to a concentration within the calibration range of the analytical method.
-
Quantification by HPLC: Analyze the diluted samples using a validated HPLC method.
Analytical Method: HPLC-UV for Dexpanthenol Quantification
A reversed-phase HPLC method with UV detection is a reliable and commonly used technique for the quantification of dexpanthenol.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.037 M monobasic potassium phosphate, pH adjusted to 3.2 with phosphoric acid) and methanol (e.g., 90:10 v/v)[5].
-
Flow Rate: 1.0 - 1.5 mL/min[5]
-
Detection Wavelength: 205 nm[5]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Calibration: Prepare a series of standard solutions of dexpanthenol of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration. The concentration of dexpanthenol in the experimental samples can then be determined from this curve.
Factors Influencing Dexpanthenol Solubility
Several factors can influence the solubility of dexpanthenol in a given system:
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. However, the extent of this effect is compound-specific and should be determined experimentally if temperature variations are expected during product manufacturing, storage, or use. Heating dexpanthenol above 70°C may lead to racemization[2].
-
pH: As a neutral molecule across a wide pH range, the solubility of dexpanthenol is not significantly affected by pH changes in aqueous solutions.
-
Co-solvents: The solubility of dexpanthenol can be modulated by the use of co-solvents. For instance, in aqueous formulations, the addition of glycols like propylene glycol can enhance the overall solvent capacity for other less soluble ingredients.
-
Presence of Other Excipients: The presence of salts, surfactants, and polymers in a formulation can influence the solubility of dexpanthenol through various mechanisms such as salting-in/salting-out effects or micellar solubilization.
Conclusion and Future Perspectives
This compound (dexpanthenol) is a highly hydrophilic compound with excellent solubility in polar solvents such as water, ethanol, methanol, and propylene glycol. This solubility is primarily driven by its extensive hydrogen bonding capacity. While qualitative solubility data is well-established, there is a need for more comprehensive quantitative data across a range of solvents and temperatures to facilitate advanced formulation design.
The experimental protocols outlined in this guide provide a robust framework for researchers to accurately determine the solubility of dexpanthenol in their specific systems of interest. A thorough understanding and experimental validation of dexpanthenol's solubility are critical steps in the development of stable, effective, and reliable pharmaceutical and cosmetic products. Future research should focus on generating a comprehensive, publicly available database of quantitative dexpanthenol solubility in various solvent systems and at different temperatures to further aid formulators in their development endeavors.
References
-
Ataman Kimya. (n.d.). DEXPANTHENOL (PANTHENOL). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dexpanthenol. PubChem. Retrieved from [Link]
-
Anmol Chemicals. (2025, October 11). Dexpanthenol or D-Panthenol BP Ph Eur USP FCC Food Grade Manufacturers. Retrieved from [Link]
-
GUINAMA. (2024, November 18). 93219-DEXPANTHENOL. Retrieved from [https://www.guin pertantoama.com/en/dexpanthenol.html]([Link] pertantoama.com/en/dexpanthenol.html)
-
ChemBK. (n.d.). Dexpanthenol. Retrieved from [Link]
- Farhangi, M., et al. (2015). Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of Dexpanthenol in Eye Gel Formulation. Iranian Journal of Pharmaceutical Research, 14(4), 1255–1263.
-
Wikipedia. (n.d.). Panthenol. Retrieved from [Link]
- Bezugla, O., et al. (2023). Study of factors affecting the in vitro release of dexpanthenol from solutions and topical semi-solid preparations. ScienceRise: Pharmaceutical Science, 3(43), 4-15.
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]
-
Charles University in Prague. (n.d.). CHARLES UNIVERSITY IN PRAGUE. Retrieved from [Link]
- da Silva, A. C. S., et al. (2010). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 46(4), 795-802.
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- 4. chembk.com [chembk.com]
- 5. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of Dexpanthenol in Eye Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
An In-Depth Technical Guide to the Analytical Characterization of 2,4-Dihydroxy-3,3-dimethylbutanamide
This compound, a chiral amide, serves as a critical intermediate in the synthesis of D-panthenol (Provitamin B5) and other pharmaceutically relevant molecules.[1][2] The stereochemistry and purity of this intermediate are paramount, as they directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API). Consequently, a robust and multi-faceted analytical strategy is not merely a quality control checkpoint but a foundational element of drug development and manufacturing.
This guide provides a comprehensive overview of the essential analytical methods for the complete characterization of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring each protocol is a self-validating system. The methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals, providing a framework for establishing identity, purity, structure, and stability. The validation of these analytical methods is crucial for ensuring that the data generated is reliable, repeatable, and compliant with regulatory standards such as those outlined by the International Conference on Harmonisation (ICH).[3][4][5]
Physicochemical Profile
A foundational understanding of the molecule's properties is the first step in developing appropriate analytical methods.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| Molecular Formula | C₆H₁₃NO₃ | PubChem[6] |
| Molecular Weight | 147.17 g/mol | PubChem[6] |
| Exact Mass | 147.08954328 Da | PubChem[6] |
| CAS Number | 4417-86-1 | PubChem[6] |
| Chirality | Contains one stereocenter at C2 | PubChem[2][6] |
| Hydrogen Bond Donors | 3 | PubChem[6] |
| Hydrogen Bond Acceptors | 3 | PubChem[6] |
| Topological Polar Surface Area | 83.6 Ų | PubChem[6] |
Workflow for Comprehensive Characterization
A multi-technique approach is essential for unambiguous characterization. The following workflow illustrates the logical relationship between different analytical methods to establish the identity, purity, and structure of this compound.
Caption: Integrated analytical workflow for this compound.
Chromatographic Methods: Purity and Enantiomeric Specificity
Chromatography is the cornerstone for assessing the purity of this compound, separating it from starting materials, by-products, and degradation products.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay
Causality: RP-HPLC is the method of choice for quantifying non-volatile polar compounds. Given the polar nature of this compound (LogP ≈ -1), a C18 column with a highly aqueous mobile phase is appropriate. The absence of a strong chromophore necessitates UV detection at a low wavelength (~210 nm) where the amide bond absorbs.
Experimental Protocol:
-
Instrumentation: HPLC or UPLC system with a UV/PDA detector.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3).
-
Mobile Phase Preparation:
-
Phase A: 0.1% Phosphoric Acid in Water.
-
Phase B: Acetonitrile.
-
Filter through a 0.45 µm membrane and degas.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound standard or sample.
-
Dissolve in and dilute to 10 mL with a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute as needed for the calibration curve.
-
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines.[9] This involves assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[10]
Caption: Key parameters for HPLC method validation as per ICH guidelines.
Chiral HPLC for Enantiomeric Purity
Causality: Since this compound is chiral, its biological activity is likely stereospecific. It is critical to control the enantiomeric purity, especially when synthesizing a specific enantiomer like the (R)-form for D-panthenol. Chiral stationary phases (CSPs) create a chiral environment that allows for the differential interaction and separation of enantiomers. Polysaccharide-based CSPs are broadly applicable and a good starting point.[11][12]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: Chiralpak ID-3 (or similar amylose-based CSP), 150 x 4.6 mm, 3 µm.[13]
-
Mobile Phase: A mixture of n-Hexane and Ethanol (e.g., 80:20 v/v) with 0.1% diethylamine (as a modifier to improve peak shape).
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
-
System Suitability: Inject a racemic mixture of this compound to confirm baseline separation of the two enantiomers. The resolution should be >1.5.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Causality: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility and high polarity of this compound (presence of hydroxyl and amide groups), derivatization is mandatory. Silylation with an agent like BSTFA converts the polar -OH and -NH groups into non-polar trimethylsilyl (TMS) ethers and amides, making the molecule suitable for GC analysis.[14]
Experimental Protocol:
-
Derivatization:
-
Place ~1 mg of the sample in a GC vial.
-
Add 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 80°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-550.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with a derivatized standard.[15][16]
Spectroscopic Methods: Structural Confirmation
Spectroscopic techniques provide orthogonal data to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often suitable and allows for the exchange and disappearance of labile -OH and -NH₂ protons, aiding in peak assignment.[17]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for complete assignment.
-
Expected ¹H NMR Signals (in D₂O, approximate):
-
δ ~0.9 ppm (singlet, 6H): Two equivalent methyl groups (-C(CH₃)₂).
-
δ ~3.3-3.4 ppm (AB system or two doublets, 2H): Diastereotopic protons of the -CH₂OH group.
-
δ ~3.9 ppm (singlet, 1H): The proton on the chiral carbon (-CH(OH)-).
-
Note: Amide (NH₂) and hydroxyl (OH) protons will exchange with D₂O and will not be observed.
-
Mass Spectrometry (MS)
Causality: When coupled with liquid chromatography (LC-MS), mass spectrometry provides highly sensitive molecular weight confirmation. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula.[17]
Experimental Protocol (LC-MS):
-
Instrumentation: An LC system coupled to an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Mobile Phase: Use volatile buffers like ammonium formate or formic acid in the HPLC mobile phase.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective.
-
Expected Ions:
-
[M+H]⁺: m/z 148.0968 (Calculated for C₆H₁₄NO₃⁺)
-
[M+Na]⁺: m/z 170.0788 (Calculated for C₆H₁₃NO₃Na⁺)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and simple technique for confirming the presence of key functional groups, providing a unique "fingerprint" for the molecule.[18][19]
Experimental Protocol:
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400 - 3200 (broad) | O-H stretch, N-H stretch | Hydroxyl, Amide |
| 2960 - 2850 | C-H stretch | Alkyl groups |
| ~1650 (strong) | C=O stretch (Amide I) | Amide |
| ~1620 | N-H bend (Amide II) | Primary Amide |
| ~1050 | C-O stretch | Alcohol |
Thermal Analysis: Stability and Physical Properties
Causality: Simultaneous Thermal Analysis (STA), combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides critical information on thermal stability, decomposition, and phase transitions (like melting) in a single experiment.[20][21][22] This is vital for determining appropriate storage and processing conditions.
Experimental Protocol:
-
Instrumentation: STA (TGA-DSC) instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Analysis Conditions:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Heat from 30°C to 400°C at a rate of 10°C/min.
-
-
Data Interpretation:
References
-
International Journal of Creative Research Thoughts. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DIMETHYL FUMARATE BY RP-HPLC METHOD. IJCRT.org. Available at: [Link]
-
Tătaru, A., et al. (2018). Chiral Separation of Indapamide Enantiomers by Capillary Electrophoresis. PMC - NIH. Available at: [Link]
-
Chaudhary, R. & Singh, B. (2018). Analytical method validation: A brief review. ResearchGate. Available at: [Link]
-
PubChem. 2,4-dihydroxy-3,3-dimethylbutanenitrile. National Center for Biotechnology Information. Available at: [Link]
-
Tan, H., et al. (2026). Identification and quantification of two etomidate analogues ABP-700 and 2,6-dichloro-3-fluoro-etomidate in e-cigarette liquid and hair by GC-MS and LC-MS/MS. PubMed. Available at: [Link]
-
Fahelelbom, K. M. (2016). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. Available at: [Link]
-
US Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA.gov. Available at: [Link]
-
Lubis, R., et al. (2021). HPLC Method for Simultaneous Determination of Dextromethorphan Hydrobromide, Chlorpheniramine Maleate and Potassium Sorbate in Cough Syrup. ResearchGate. Available at: [Link]
-
Adhab, M. A., et al. (2025). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE). ResearchGate. Available at: [Link]
-
CETCO. (n.d.). Simultaneous thermal analysis (tga-dta, tga-dsc). Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Semantic Scholar. (n.d.). Determination of Panthenol, Cholecalciferol and Tocopherol in Cosmetic Products by Gas Chromatography‐Mass Spectrometry in SIM Mode. Available at: [Link]
-
ResearchGate. (2025). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. Available at: [Link]
-
LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]
-
Supporting Information. (2018). The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amide. Available at: [Link]
-
Scifiniti Publishing. (n.d.). 4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Available at: [Link]
-
PubChem. (2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;octanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (R)-2,4-Dihydroxy-3,3-dimethylbutanamide. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
-
A. A. A. A. (2010). Chiral Drugs: An Overview. PMC - PubMed Central. Available at: [Link]
-
Anerao, A., et al. (2018). Separation, Quantification and Control of Enatiomers of the Key Starting Material of Dextromethorphan Hydrobromide. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Taylor & Francis. Available at: [Link]
-
Brieflands. (2025). Gas Chromatography Mass Spectrometry Analysis, Antioxidant and Antimicrobial Activities of Aerial Part Extracts of Cachrys scabra. Available at: [Link]
-
ResearchGate. (2018). Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. Available at: [Link]
-
ResearchGate. (2025). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. Available at: [Link]
-
PubMed. (2024). Polyphenol Contents, Gas Chromatography-Mass Spectrometry (GC-MS) and Antibacterial Activity of Methanol Extract and Fractions of Sonneratia Caseolaris Fruits from Ben Tre Province in Vietnam. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2022). To perform Gas chromatography and Mass spectroscopy (GC-MS) analysis of Achyranthes aspera L. leaf extract. Available at: [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted). Available at: [Link]
-
Scifiniti Publishing. (n.d.). Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Available at: [Link]
Sources
- 1. This compound | 4417-86-1 [chemicalbook.com]
- 2. (R)-2,4-Dihydroxy-3,3-dimethylbutanamide | C6H13NO3 | CID 6934101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. particle.dk [particle.dk]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. This compound | C6H13NO3 | CID 2764170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. pharmtech.com [pharmtech.com]
- 10. wjarr.com [wjarr.com]
- 11. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. jddtonline.info [jddtonline.info]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. scifiniti.com [scifiniti.com]
- 20. cetco.com [cetco.com]
- 21. researchgate.net [researchgate.net]
- 22. perkinelmer.com.ar [perkinelmer.com.ar]
Application Note: Large-Scale Synthesis of 2,4-Dihydroxy-3,3-dimethylbutanamide
Abstract
This application note details the scalable synthesis and purification of 2,4-Dihydroxy-3,3-dimethylbutanamide (CAS: 4417-86-1), also known as D-Pantamide .[1] As the amide derivative of D-pantoic acid, this molecule is a critical chiral intermediate in the biosynthesis of Coenzyme A (CoA) and the industrial production of Pantothenic Acid (Vitamin B5) analogues. The protocol outlined below utilizes a controlled ammonolysis of D-(-)-Pantolactone, optimized for kilogram-scale production. Emphasis is placed on thermodynamic control to prevent racemization and hydrolysis, ensuring high optical purity (
Introduction & Strategic Route Analysis
The Molecule
This compound is the primary amide of pantoic acid.[1] Its structure features a gem-dimethyl group at the
-
Key Application: Precursor for enzymatic ligation with
-alanine derivatives (Pantothenate Synthetase assays) and fragment-based drug discovery targeting CoA biosynthesis pathways (e.g., Mycobacterium tuberculosis PanK inhibitors).[1] -
Stereochemistry: The biological activity is strictly limited to the (R)-enantiomer (derived from D-pantolactone).[1]
Synthetic Pathway Selection
While enzymatic routes (e.g., nitrile hydratase on pantonitrile) exist, the most robust scalable route is the nucleophilic ring-opening of D-(-)-Pantolactone with ammonia.[1]
Reaction Scheme:
Process Challenges:
-
Exothermicity: The ammonolysis of lactones is exothermic.[1] Uncontrolled heat release on a large scale can lead to solvent boiling and safety hazards.[1]
-
Reversibility/Hydrolysis: In the presence of water and heat, the amide can hydrolyze back to pantoic acid (ammonium salt).
-
Optical Purity: High temperatures can induce racemization at the
-chiral center.[1]
Visualized Process Workflows
Reaction Mechanism & Pathway
The following diagram illustrates the transformation and potential side reactions.
Figure 1: Reaction pathway showing the nucleophilic attack of ammonia on the lactone carbonyl. Red dotted lines indicate reversible side reactions to be avoided.
Industrial Process Flow Diagram (PFD)
The workflow for kilogram-scale production.[1]
Figure 2: Unit operation sequence for the isolation of D-Pantamide.
Experimental Protocols
Protocol A: Large-Scale Ammonolysis (1.0 kg Scale)
Objective: Convert D-pantolactone to D-pantamide with
Materials:
-
D-(-)-Pantolactone (1.0 kg, 7.68 mol)[1]
-
Methanol (Anhydrous, 2.0 L)[1]
-
Ammonia solution (25-28% in water, or 7N in Methanol)[1]
-
Recommendation: Use 7N NH3 in Methanol for easier solvent stripping and to minimize hydrolysis risk.[1]
-
Quantity: 2.5 equivalents (~2.7 L of 7N solution).
-
Procedure:
-
Setup: Equip a 10 L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Connect the jacket to a cryostat set to 0°C.
-
Dissolution: Charge D-pantolactone (1.0 kg) and Methanol (1.0 L) into the reactor. Stir at 150 RPM until fully dissolved.
-
Cooling: Cool the lactone solution to an internal temperature of 2–5°C .
-
Ammonia Addition (Critical Step):
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours.
-
Monitoring: Monitor by TLC (EtOAc:MeOH 9:1) or HPLC.[1] The lactone spot (
) should disappear, and the amide spot ( ) should dominate.[1]
Protocol B: Purification & Isolation
Objective: Isolate crystalline solid with
Procedure:
-
Concentration: Transfer the reaction mixture to a rotary evaporator (industrial scale: thin-film evaporator). Concentrate under reduced pressure (vacuum) at 40–45°C to remove methanol and excess ammonia.[1]
-
Solvent Swap (Azeotropic Drying): Add 1.0 L of Ethyl Acetate (EtOAc) to the oil and re-concentrate to remove residual traces of water/methanol.[1] Repeat if necessary.
-
Crystallization:
-
Dissolve the thick oil in minimal warm EtOAc (approx.[1] 1.5 L at 45°C).
-
Slowly add n-Hexane or Heptane (approx.[1] 1.0 L) until the solution becomes slightly turbid.
-
Cool slowly to room temperature with gentle stirring, then chill to 0–4°C for 4 hours.
-
White crystalline needles should precipitate.[1]
-
-
Filtration: Filter the solids using a Nutsche filter or Buchner funnel.
-
Wash: Wash the filter cake with cold 1:1 EtOAc/Hexane (500 mL).
-
Drying: Dry in a vacuum oven at 40°C for 24 hours.
Quantitative Data Summary
| Parameter | Specification / Result | Notes |
| Input (Lactone) | 1.0 kg (7.68 mol) | D-(-)-Pantolactone |
| Reagent (NH3) | 2.5 Equivalents | Excess drives equilibrium |
| Reaction Time | 16 Hours | Ambient Temp |
| Yield (Crude) | ~1.10 kg (97%) | Viscous oil |
| Yield (Isolated) | 1.02 kg (90%) | White crystalline solid |
| Melting Point | 102 – 104°C | Lit: 103°C |
| Optical Rotation | ( | |
| Purity (HPLC) | Area % |
Troubleshooting & Critical Process Parameters (CPP)
Hygroscopicity
The product is hygroscopic.[1] If the oil does not crystallize:
-
Cause: Residual water or methanol.[1]
-
Fix: Perform an additional azeotropic distillation with toluene or fresh ethyl acetate. Seed the solution with a pure crystal if available.[1]
Racemization[1]
-
Risk: High pH + High Temperature.[1]
-
Control: Never heat the reaction mixture above 30°C while excess ammonia is present. Remove ammonia under vacuum at moderate temperatures (<45°C) before any high-heat steps.[1]
Safety: Ammonia Handling
-
Ammonia gas is toxic and corrosive.[1]
-
Engineering Control: All reactor vents must be scrubbed (e.g., into a dilute HCl trap) to prevent release into the lab environment.[1]
References
-
PubChem. (2025).[1][2] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Tang, Z., et al. (2023).[1] Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. PMC - NIH.[1] Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Supporting Information: The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amides. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dihydroxy-3,3-dimethylbutanamide
Welcome to the technical support center for the synthesis of 2,4-Dihydroxy-3,3-dimethylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to optimize your experimental outcomes.
Introduction
This compound is a valuable chiral building block in the pharmaceutical and cosmeceutical industries, notably as a precursor to pantothenic acid (Vitamin B5) and its derivatives.[1][2] The most common and atom-economical route to this amide is the ammonolysis of pantolactone. This process, while straightforward in principle, can present challenges in achieving high yield and purity. This guide will address common issues and provide robust protocols to ensure successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The primary and most direct method is the ring-opening aminolysis of pantolactone with ammonia. This reaction involves the nucleophilic attack of ammonia on the carbonyl carbon of the lactone, leading to the formation of the desired amide.
Q2: What are the key parameters to control for a high-yield reaction?
Optimal yield is dependent on several factors, including temperature, pressure, the molar ratio of ammonia to pantolactone, and the presence or absence of a catalyst. Elevated temperatures and pressures can increase the reaction rate, but may also lead to side reactions.
Q3: What are the common sources of ammonia for this reaction?
Ammonia can be introduced in various forms, including aqueous ammonia, anhydrous ammonia gas, or solid sources like ammonium carbamate. The choice of ammonia source will influence the reaction conditions and work-up procedure. For instance, in non-polar solvents like toluene, where ammonia has low solubility, solid ammonium carbamate is a suitable alternative.[3]
Q4: Can this reaction be performed without a solvent?
Yes, a "melt" or solvent-free reaction is a viable and often preferred method. This approach can simplify the work-up process and reduce solvent waste.
Q5: What are the potential side reactions I should be aware of?
The main side reactions include:
-
Unreacted Starting Material: Incomplete conversion of pantolactone.
-
Hydrolysis of Pantolactone: If water is present, pantolactone can hydrolyze to pantoic acid, especially at elevated temperatures.
-
Racemization: If using an enantiomerically pure pantolactone (e.g., (R)-pantolactone), the basic conditions of the ammonolysis can potentially lead to racemization at the chiral center.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | - Increase reaction time. - Increase temperature and/or pressure. - Use a catalyst (e.g., biocatalyst like CAL-B, or a chemical catalyst). | The ammonolysis of lactones can be slow. Increasing the energy of the system (temperature/pressure) or providing an alternative reaction pathway (catalyst) can enhance the reaction rate. |
| Insufficient Ammonia | - Ensure a sufficient molar excess of ammonia. A 2:1 molar ratio of ammonia to pantolactone is a good starting point.[3] | A higher concentration of the nucleophile (ammonia) will drive the equilibrium towards the product side, favoring the ring-opening of the lactone. |
| Decomposition of Reactants or Product | - Optimize reaction temperature; avoid excessive heat. - Monitor the reaction progress closely using TLC. | High temperatures can lead to the degradation of the starting material or the desired amide product. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution | Scientific Rationale |
| Unreacted Pantolactone | - Optimize reaction conditions for complete conversion (see Issue 1). - Purify the crude product using column chromatography or crystallization. | Unreacted starting material is a common impurity if the reaction does not go to completion. |
| Pantoic Acid Formation | - Use anhydrous ammonia and dry solvents. - If using aqueous ammonia, minimize the amount of water. | Water can compete with ammonia as a nucleophile, leading to the hydrolysis of the lactone to form the corresponding carboxylic acid. |
| Side Products from Ammonia Source | - If using ammonium carbamate, consider the use of drying agents like calcium chloride to adsorb liberated carbon dioxide.[3] | Decomposition of ammonium carbamate can introduce byproducts into the reaction mixture. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution | Scientific Rationale |
| Product is highly soluble in the reaction solvent. | - If a solvent was used, remove it under reduced pressure. - Perform a solvent screen to find a suitable anti-solvent for precipitation or a good solvent system for crystallization. | The polarity of this compound makes it soluble in polar solvents. |
| Oily Product Instead of Solid | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Purify via column chromatography. | The presence of impurities can inhibit crystallization. |
| Co-elution of Product and Impurities during Chromatography | - Optimize the mobile phase for better separation. A gradient elution might be necessary. | A well-chosen solvent system is crucial for effective separation of compounds with similar polarities. |
Experimental Protocols
Protocol 1: Standard Ammonolysis of Pantolactone
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
Pantolactone
-
Aqueous Ammonia (28-30%)
-
Ethanol (optional, as a solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add pantolactone (1 equivalent).
-
Add ethanol (optional, to aid in dissolution).
-
Add a molar excess of aqueous ammonia (e.g., 5-10 equivalents).
-
Equip the flask with a reflux condenser and a stir bar.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the pantolactone spot), cool the mixture to room temperature.
-
Remove the solvent and excess ammonia under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Protocol 2: Monitoring Reaction Progress by TLC
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., Ethyl acetate/Methanol mixture, 9:1 v/v)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate stain)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere to saturate.
-
On a TLC plate, draw a baseline in pencil about 1 cm from the bottom.
-
Spot a small amount of the starting material (pantolactone) on the left of the baseline.
-
Carefully take an aliquot of the reaction mixture and spot it on the right of the baseline.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. Pantolactone and the product may not be strongly UV-active.
-
Stain the plate with a suitable stain (e.g., potassium permanganate) to visualize the spots. The reaction is complete when the spot corresponding to pantolactone has disappeared.
Visualizations
Reaction Pathway
Caption: Ammonolysis of Pantolactone to form this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Gill, I., & Patel, S. (2006). Biocatalyzed Synthesis of Antidiabetic Drugs. In Biocatalysis in the Pharmaceutical and Biotechnology Industries. Taylor & Francis.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). (R)-2,4-Dihydroxy-3,3-dimethylbutanamide. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
NIST. (n.d.). (R)-2,4-DIHYDROXY-N-(3-HYDROXYPROPYL)-3,3-DIMETHYLBUTYRAMIDE. National Institute of Standards and Technology. Retrieved February 2, 2026, from [Link]
-
Bodanszky, M., & Pines, S. H. (1983). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 21(5), 535-542. [Link]
Sources
- 1. This compound | C6H13NO3 | CID 2764170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2,4-Dihydroxy-3,3-dimethylbutanamide | C6H13NO3 | CID 6934101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-Dihydroxy-3,3-dimethylbutanamide
Topic: Impurity Removal & Purification Protocols Compound: 2,4-Dihydroxy-3,3-dimethylbutanamide (CAS: 4417-86-1) Synonyms: Pantolactone amide, Pantoic acid amide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers
Technical Overview & Impurity Profile
This compound is a critical intermediate in the synthesis of Pantothenic Acid (Vitamin B5) and Panthenol .[1] It is typically synthesized via the ammonolysis of Pantolactone (D- or DL-).[1]
High purity is essential because impurities in this stage can lead to side reactions in subsequent coupling steps (e.g., with
-
Unreacted Pantolactone: Starting material resulting from incomplete ammonolysis.[1]
-
Pantoic Acid (Hydrolysis Product): Formed if moisture is present during the reaction or workup.[1]
-
Inorganic Salts: Ammonium salts or catalyst residues.[1]
-
Stereoisomers: Presence of the L-isomer if the starting lactone was not enantiopure.[1]
Troubleshooting Guide (Q&A Format)
Category A: Reaction & Yield Issues
Q1: My crude product is an oily, viscous residue that refuses to crystallize. How do I induce solidification? Diagnosis: This "oiling out" is typically caused by residual solvent entrapment or trace water .[1] The compound is a polyol and is highly hygroscopic.[1] Corrective Protocol:
-
Azeotropic Drying: Dissolve the crude oil in anhydrous ethanol or toluene and rotovap to dryness.[1] Repeat 2-3 times to remove trace water.[1]
-
Seed Crystallization: Dissolve the dried residue in a minimal amount of hot Isopropanol (IPA) or Acetone .[1] Cool slowly to 4°C. If no crystals form, scratch the glass surface or add a seed crystal of pure amide.[1]
-
Anti-solvent Addition: Dissolve in Methanol (highly soluble) and slowly add Diethyl Ether or MTBE (insoluble) until turbidity persists, then cool.[1]
Q2: HPLC analysis shows a persistent peak at RRT ~1.2. What is it, and how do I remove it? Diagnosis: This is likely Unreacted Pantolactone .[1] The lactone is less polar than the amide.[1] Removal Strategy:
-
Solvent Wash (Trituration): The amide is significantly less soluble in non-polar solvents than the lactone.
Category B: Chemical Purity & Salt Removal[2][3]
Q3: The product has a high ash content or contains ammonium salts. How do I desalinate? Diagnosis: Ammonium salts (e.g., Ammonium Pantoate) are common byproducts if the reaction pH was not controlled or if wet ammonia was used.[1] Corrective Protocol:
-
Selective Dissolution: Dissolve the crude mixture in anhydrous Ethanol or Isopropanol .[1]
-
Filtration: Filter the solution through a Celite pad to remove the precipitated salts.
-
Recrystallization: Evaporate the filtrate and recrystallize the residue from IPA/Acetone.
Q4: I am detecting Pantoic Acid (free acid) in the final product. Diagnosis: Hydrolysis of the lactone or amide occurred due to the presence of water. Corrective Protocol:
-
Anion Exchange: Pass an aqueous solution of the crude product through a weak anion exchange resin (e.g., Amberlite IRA-67 ) in the free base form. The resin will bind the Pantoic acid (carboxylic acid), allowing the neutral amide to pass through.
-
Lyophilization: Freeze-dry the eluent to recover the pure amide without heat stress, which could cause further hydrolysis.[1]
Experimental Workflows
Workflow 1: Purification of Crude Amide
This workflow describes the standard procedure for isolating high-purity amide from the ammonolysis reaction mixture.[1]
Figure 1: Purification logic flow for removing unreacted lactone and color impurities.
Data Summary: Solvent Selection Guide
The following table summarizes solubility characteristics critical for designing a purification process.
| Solvent | Solubility of Amide | Solubility of Lactone | Impurity Removed | Role in Protocol |
| Water | High | High | None | Avoid (Promotes hydrolysis) |
| Methanol | High | High | Salts (Partial) | Dissolution solvent |
| Ethanol (Abs) | High | High | Inorganic Salts | Salt filtration |
| Isopropanol | Moderate (Hot) | High | Lactone / Color | Recrystallization |
| Ethyl Acetate | Low | High | Unreacted Lactone | Washing / Trituration |
| Hexane | Insoluble | Low | Greases / Non-polars | Anti-solvent |
References
-
National Institutes of Health (NIH) PubChem. (2025).[1] Compound Summary: this compound (CAS 4417-86-1).[1][4] Retrieved from [Link]
-
American Chemical Society (ACS). (2019).[1] Highly Regioselective Protecting-Group-Free Synthesis of the Antimalarial Drug MMV693183. Organic Process Research & Development. Retrieved from [Link]
Sources
- 1. 2,4-Dihydroxy-3,3-dimethylbutanenitrile | C6H11NO2 | CID 25066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN110498781B - Method for synthesizing D, L-pantolactone - Google Patents [patents.google.com]
- 3. (R)-2,4-DIHYDROXY-N-(3-HYDROXYPROPYL)-3,3-DIMETHYLBUTYRAMIDE [webbook.nist.gov]
- 4. 4417-86-1|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: 2,4-Dihydroxy-3,3-dimethylbutanamide (Dexpanthenol) Stability
Welcome to the Technical Support Center for 2,4-Dihydroxy-3,3-dimethylbutanamide, commonly known as Dexpanthenol or Provitamin B5. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stability issues encountered during experimentation and formulation. As Senior Application Scientists, we provide not just procedural steps but also the scientific rationale behind them to ensure the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in our experiments?
A1: The stability of this compound is primarily influenced by pH, temperature, and the composition of the formulation. The most common degradation pathway is hydrolysis of the amide bond.[1][2][3] This molecule is most stable in neutral to slightly acidic aqueous solutions, typically within a pH range of 4 to 6.[3] In alkaline conditions, the rate of hydrolysis increases significantly.[1][2] Temperature is another critical factor; elevated temperatures can accelerate degradation and may also lead to racemization if temperatures exceed 70-75°C.[3] While generally stable against oxidation and light, prolonged exposure should be avoided as a standard good laboratory practice.[1][2]
Q2: We've observed a decrease in the potency of our dexpanthenol-containing formulation over time. What is the likely chemical reason for this?
A2: A loss of potency in a dexpanthenol formulation is most commonly due to the hydrolysis of the amide linkage. This reaction breaks down this compound into its constituent molecules: pantoic acid and 3-aminopropanol.[4] This is particularly prevalent in formulations with a pH outside the optimal 4-6 range, especially on the alkaline side.[3] To confirm this, we recommend employing a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which can separate intact dexpanthenol from its degradation products.[1]
Q3: Our dexpanthenol solution has become cloudy, and we see some precipitate. What is happening and how can we resolve this?
A3: Cloudiness and precipitation in a dexpanthenol solution, especially upon storage at low temperatures, are likely due to crystallization.[3] While this is a physical change and does not initially indicate chemical degradation, it can impact the homogeneity and accurate dispensing of your solution. To resolve this, the solution can be gently warmed to approximately 65°C for a few hours to redissolve the crystals.[3] To prevent recurrence, consider storing the solution at a controlled room temperature and avoid refrigeration if not explicitly required for other components in the formulation.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
-
Symptom: High variability in experimental results when using a dexpanthenol stock solution.
-
Potential Cause: Degradation of dexpanthenol in the cell culture medium due to its pH. Many cell culture media are buffered around pH 7.4, which is slightly alkaline and can promote the hydrolysis of the amide bond in dexpanthenol over the course of a multi-day experiment.
-
Troubleshooting Steps:
-
pH Measurement: Measure the pH of your complete cell culture medium containing dexpanthenol at the beginning and end of your experiment.
-
Fresh Preparation: Prepare fresh dilutions of your dexpanthenol stock solution in the medium immediately before each experiment, rather than using a pre-mixed medium for the entire duration.
-
Stability Check: Perform a simple stability study. Incubate a dexpanthenol solution in your cell culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) and measure the concentration of intact dexpanthenol at various time points using a validated analytical method like HPLC.
-
Consider a Buffered Formulation: If significant degradation is observed, consider preparing your initial stock solution in a buffer at a slightly acidic pH (e.g., pH 5-6) before further dilution into the cell culture medium.
-
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
-
Symptom: During HPLC analysis of your dexpanthenol formulation, you observe new peaks that are not present in your standard.
-
Potential Cause: These unknown peaks are likely degradation products. The primary hydrolysis product is pantoic acid, but other side reactions or interactions with excipients in your formulation could also occur.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks in an HPLC chromatogram of dexpanthenol.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Dexpanthenol
This protocol outlines a general method for assessing the stability of dexpanthenol. Method validation is crucial for accurate results.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a suitable buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized for your system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 206 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Standard Preparation:
-
Prepare a stock solution of dexpanthenol reference standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Create a series of working standards by diluting the stock solution to cover the expected concentration range of your samples.
-
-
Sample Preparation:
-
Accurately weigh or pipette your dexpanthenol-containing sample and dilute it with the mobile phase to a final concentration within the range of your standard curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the dexpanthenol peak based on the retention time of the reference standard.
-
Quantify the amount of dexpanthenol in your samples using the standard curve. The appearance of new peaks with different retention times indicates the presence of degradation products.
-
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to validate the stability-indicating nature of your analytical method.
-
Acid Hydrolysis: Treat a solution of dexpanthenol with 0.1 M HCl at 60°C for 6 hours.[2]
-
Base Hydrolysis: Treat a solution of dexpanthenol with 0.1 M NaOH at 60°C for 6 hours.[2] You should observe significant degradation under these conditions.
-
Oxidative Degradation: Treat a solution of dexpanthenol with 3% H2O2 at room temperature for 1 hour.[2]
-
Thermal Degradation: Expose a solid or solution sample of dexpanthenol to 60°C for 6 hours.[2]
-
Photodegradation: Expose a solution of dexpanthenol to UV light (e.g., 254 nm) for 1 hour.[2]
-
Analysis: Analyze all stressed samples by the validated HPLC method to observe the degradation products and the decrease in the parent dexpanthenol peak.
Data Summary
| Condition | Observation | Stability |
| pH | Stable in the pH range of 4-6.[3] | Good in acidic to neutral pH |
| Hydrolyzes in alkaline conditions.[1][2] | Poor in alkaline pH | |
| Temperature | Stable at room temperature. | Good |
| Degradation and racemization can occur at temperatures above 70-75°C.[3] | Poor at high temperatures | |
| Crystallization may occur at low temperatures.[3] | Physically unstable at low temperatures | |
| Light | Stable under normal light exposure.[1][2] | Good |
| Oxidation | Stable against common oxidizing agents.[1][2] | Good |
Visualization of Degradation Pathway
Caption: Primary hydrolytic degradation pathway of this compound.
References
-
Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of Dexpanthenol in Eye Gel Formulation. Brieflands. [Link]
-
Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of Dexpanthenol in Eye Gel Formulation - PMC. National Institutes of Health. [Link]
-
Factors Affecting Stability of Formulations. Scribd. [Link]
-
Analytical and stability studies on medical cosmetics. Update Publishing House. [Link]
-
D-Panthenol/Dexpanthenol. ResearchGate. [Link]
-
The comparative stability of pantothenic acid and panthenol. ResearchGate. [Link]
-
Study of factors affecting the in vitro release of dexpanthenol from solutions and topical semi-solid preparations. ResearchGate. [Link]
-
Analytical and Stability Studies on Medical Cosmetics. Scirp.org. [Link]
-
Development and validation of reversed phase high performance liquid chromatography method for determination of dexpanthenol in pharmaceutical formulations. ResearchGate. [Link]
Sources
- 1. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of Dexpanthenol in Eye Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of 2,4-Dihydroxy-3,3-dimethylbutanamide (Panthenol) Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice for experiments involving 2,4-Dihydroxy-3,3-dimethylbutanamide, widely known as Panthenol, with a specific focus on its degradation under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate and manage stability challenges, ensuring the integrity of your research and development projects.
Introduction to Panthenol Stability
This compound (Panthenol) is the biologically active alcohol analog of pantothenic acid (Vitamin B5) and a crucial component in numerous pharmaceutical and cosmetic formulations.[1][][3] Its efficacy is intrinsically linked to its chemical stability. The amide linkage in the panthenol molecule is susceptible to hydrolysis, particularly in non-optimal pH environments.[4][5] Understanding the kinetics and mechanisms of its degradation is paramount for formulation development, stability testing, and ensuring product shelf-life. This guide will delve into the specifics of acid-catalyzed degradation and provide practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and analysis of panthenol in acidic media.
Q1: My panthenol stock solution, prepared in an acidic buffer, is showing a rapid loss of potency. What is the likely cause?
A1: The most probable cause is acid-catalyzed hydrolysis. Panthenol is most stable in a pH range of 4 to 6.[4][5][6] In strongly acidic conditions (pH < 4), the amide bond in the panthenol molecule is readily cleaved, leading to its degradation into D-pantolactone and 3-aminopropanol.[4][5] The rate of this degradation is significantly accelerated by increased temperature.[7]
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your solution.
-
Buffer Selection: For future experiments, select a buffer system that maintains the pH between 4 and 6.
-
Temperature Control: If your experimental conditions allow, conduct the work at controlled room temperature or under refrigerated conditions to slow down the degradation kinetics.
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing an aged, acidic formulation of panthenol. What might these be?
A2: These new peaks are likely the degradation products of panthenol. A well-designed stability-indicating HPLC method should be able to separate the parent panthenol peak from its primary acid degradation products: D-pantolactone and 3-aminopropanol.[5] Depending on the complexity of your formulation, you might also be observing reaction products between these degradants and other excipients.
Troubleshooting Steps:
-
Peak Identification: If standards are available, inject solutions of D-pantolactone and 3-aminopropanol to confirm the identity of the new peaks by comparing their retention times.
-
Method Validation: Ensure your HPLC method is "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from all potential degradation products and impurities.
-
Forced Degradation Studies: To proactively identify potential degradation products, it is advisable to perform forced degradation studies on panthenol under various stress conditions (acid, base, oxidation, heat, light).[8][9]
Q3: Can I use elevated temperatures to accelerate my stability study of a panthenol formulation with a pH of 3.5?
A3: While accelerated stability studies are a common practice, caution is warranted with panthenol at low pH. High temperatures (above 70°C) will not only significantly increase the rate of hydrolytic degradation but can also induce racemization of the D-panthenol to DL-panthenol.[4][6] This is critical because only the D-isomer is biologically active.[3]
Experimental Consideration:
-
If you must use elevated temperatures, consider a tiered approach with multiple temperature points (e.g., 40°C, 50°C, 60°C) to build a kinetic model of the degradation. This will provide a more accurate prediction of shelf-life at ambient temperatures.
-
Incorporate chiral chromatography into your analytical method to monitor for racemization if the biological activity of the D-isomer is critical to your product's function.
Q4: Are there any methods to stabilize panthenol in an aqueous solution that needs to be at a lower pH?
A4: While maintaining a pH between 4 and 6 is the most effective strategy, some research has explored the use of lactones to stabilize aqueous solutions of panthenol.[10] Specifically, the addition of pantoyl lactone has been shown to have a stabilizing effect.[10] This is based on the principle of Le Chatelier's principle, where an excess of one of the degradation products can shift the equilibrium back towards the intact panthenol.
Formulation Strategy:
-
Investigate the compatibility and efficacy of adding a small percentage (e.g., 2-25% by weight of the panthenol content) of a stabilizing lactone, such as pantoyl lactone or γ-butyrolactone, to your formulation.[10]
-
Thoroughly validate the stability and safety of any new formulation containing such stabilizers.
Experimental Protocols & Data
Protocol for Acidic Stress Testing of Panthenol
This protocol outlines a typical forced degradation study to assess the stability of panthenol under acidic conditions.
Objective: To determine the degradation profile of panthenol in a defined acidic environment.
Materials:
-
D-Panthenol reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Purified water (HPLC grade)
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with a suitable C18 column
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve D-Panthenol in purified water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add a sufficient amount of 1M HCl to achieve the target acidic pH (e.g., pH 2).
-
Dilute to the final volume with purified water.
-
-
Control Sample Preparation: Prepare a control sample by diluting the stock solution with purified water to the same final concentration as the stress sample.
-
Incubation: Store the stress and control samples at a controlled temperature (e.g., 60°C).
-
Time-Point Analysis: Withdraw aliquots from both the stress and control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately neutralize the withdrawn aliquots with a stoichiometric amount of NaOH to stop the degradation reaction.
-
HPLC Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method to quantify the remaining panthenol and the formation of degradation products.[11]
Data Presentation: Degradation of Panthenol at 60°C
| pH | Time (hours) | Panthenol Remaining (%) | D-Pantolactone Formation (Area %) |
| 2.0 | 0 | 100.0 | 0.0 |
| 2.0 | 4 | 85.2 | 14.1 |
| 2.0 | 8 | 71.5 | 27.8 |
| 2.0 | 24 | 45.8 | 53.5 |
| 4.5 | 0 | 100.0 | 0.0 |
| 4.5 | 4 | 99.1 | < 1.0 |
| 4.5 | 8 | 98.5 | < 1.5 |
| 4.5 | 24 | 96.2 | 3.6 |
Note: The above data is illustrative and will vary based on specific experimental conditions.
Visualizing the Degradation Pathway and Workflow
Acid-Catalyzed Hydrolysis of Panthenol
Sources
- 1. skinident.world [skinident.world]
- 3. Pantothenic Acid | C9H17NO5 | CID 6613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. updatepublishing.com [updatepublishing.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. US2898373A - Stabilization of panthenol - Google Patents [patents.google.com]
- 11. [Simultaneous determination of pantothenic acid and D-panthenol in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Biocatalytic Optimization of 2,4-Dihydroxy-3,3-dimethylbutanamide
Topic: Optimization of enzymatic hydrolysis and resolution of 2,4-Dihydroxy-3,3-dimethylbutanamide (Pantoic Acid Amide). Target Audience: Process Chemists, Biocatalysis Engineers, and Drug Development Scientists.
Executive Summary
This compound (CAS: 4417-86-1) is the amide derivative of pantoic acid.[1] In biocatalysis, it serves as a critical intermediate, often subjected to enantioselective hydrolysis to yield D-pantoic acid (a Vitamin B5 precursor) or utilized in CoA antimetabolite studies .
The efficiency of enzymatic reactions involving this substrate is frequently bottlenecked by three factors:
-
Steric Hindrance: The gem-dimethyl group at the C3 position creates a bulky environment that impedes the nucleophilic attack of the enzyme’s active site.
-
pH Instability: Hydrolysis releases ammonia, causing rapid alkaline shifts that denature biocatalysts.
-
Thermodynamic Equilibrium: High product concentrations (pantoic acid) can lead to severe product inhibition.
This guide provides actionable troubleshooting protocols to overcome these specific barriers.
Module 1: Reaction Environment & pH Control
The Issue: The hydrolysis of this compound releases stoichiometric equivalents of ammonia (
Troubleshooting Protocol: The "Ammonia Trap" System
Goal: Maintain pH stability without excessive salt accumulation (which lowers water activity
| Parameter | Standard Condition | Optimized Condition | Technical Rationale |
| Buffer System | 50 mM Phosphate (pH 7.0) | Dual-Phase / pH-Stat | Phosphate buffers are overwhelmed by ammonia release at >100 mM substrate loads. |
| pH Control Agent | NaOH / HCl | Glacial Acetic Acid or H2SO4 | Automated titration (pH-stat) is required. Acetic acid forms ammonium acetate, which is less inhibitory than chloride salts. |
| Ammonia Removal | None | N2 Sparging / Vacuum | Stripping volatile |
Expert Insight: The "Self-Buffering" Trap
Do not rely on the substrate to self-buffer. While the amide is neutral, the product (pantoate) is anionic at physiological pH. As the reaction proceeds, the ionic strength increases drastically.
-
Action: If enzyme activity drops at 50% conversion, check the conductivity. If >50 mS/cm, dilute the reaction or switch to a fed-batch mode to keep ionic strength low.
Module 2: Kinetic Resolution & Enantioselectivity
The Issue: Users often observe a "hard stop" at 50% conversion. Diagnosis: this compound is typically supplied as a racemate (D,L-mix). Most industrial amidases (e.g., from Ochrobactrum or Pseudomonas) are highly specific for the D-isomer (R-configuration).
Workflow: Validating Enantioselectivity
If you are aiming for D-pantoic acid and the reaction stalls:
-
Chiral HPLC Analysis:
-
Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane:IPA (90:10) + 0.1% TFA.
-
Detection: UV @ 210 nm.
-
Note: The amide and acid have weak chromophores; derivatization may be required if sensitivity is low.
-
-
Racemization Strategy (Dynamic Kinetic Resolution - DKR): To achieve 100% yield from a racemic starting material, you must couple the hydrolysis with an in situ racemization step.
-
Chemical Racemization: The
-proton is acidic but sterically shielded. High pH favors racemization but degrades the enzyme. -
Resin-Based Racemization: Use a basic anion exchange resin (OH- form) in a recycle loop. The resin racemizes the unreacted L-amide while the enzyme selectively hydrolyzes the D-amide.
-
Module 3: Visualizing the Biocatalytic Pathway
The following diagram illustrates the kinetic bottlenecks in the hydrolysis of the amide substrate.
Figure 1: Mechanistic pathway of pantoic acid amide hydrolysis, highlighting the critical ammonia feedback loop and racemization requirements.
Module 4: Critical FAQs
Q1: My enzyme activity is high initially but drops to zero after 15 minutes. Why? A: This is the classic signature of pH-induced inactivation . The hydrolysis of 1 mole of amide generates 1 mole of ammonia. In a 100 mL reactor with 0.5 M substrate, you generate 50 mmol of base. Without active titration (pH-stat), the pH will exceed 9.5 within minutes.
-
Fix: Implement continuous titration with 2M HCl or Acetic Acid to clamp pH at 7.0–7.5.
Q2: Can I use Pantothenate Synthetase (PanC) to reverse the reaction?
A: Generally, no. While E. coli Pantothenate Synthetase (PanC) is robust, it is an ATP-dependent ligase designed to couple pantoic acid with
Q3: The substrate is not dissolving at 500 mM. Can I use DMSO? A: Yes, but proceed with caution.
-
Limit: < 10% (v/v) DMSO.
-
Better Alternative: Use a biphasic system (e.g., Ethyl Acetate/Buffer). The amide partitions into the aqueous phase as it is consumed. This also protects the enzyme from high substrate loading effects.
Q4: How do I overcome the steric hindrance of the gem-dimethyl group? A: The gem-dimethyl group (C3 position) makes the carbonyl carbon difficult to access.
-
Enzyme Choice: Select amidases from Rhodococcus or Ochrobactrum strains, which have evolved deeper hydrophobic pockets to accommodate branched substrates [3].
-
Temperature: Running the reaction at slightly elevated temperatures (35°C–40°C) increases chain flexibility and substrate access, provided the enzyme is thermostable.
References
-
Abidin, M. Z., et al. (2021).[2][5][6] "The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amides."[2] Organic & Biomolecular Chemistry, 19, 4288-4294.
-
Si, G., et al. (2022). "Biocatalytic Production of D-Pantothenic Acid (Vitamin B5)." Bioengineering, 9(12), 938.
-
Wandel, U., et al. (1995). "Highly selective asymmetric hydrolysis of 2,2-disubstituted epoxides using lyophilized cells." Tetrahedron: Asymmetry, 6(7), 1553-1558. (Mechanistic parallel for gem-dimethyl steric handling).
Sources
- 1. This compound | 4417-86-1 [chemicalbook.com]
- 2. The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00238D [pubs.rsc.org]
- 3. The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-2,4-Dihydroxy-3,3-dimethylbutanamide | C6H13NO3 | CID 6934101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2,4-Dihydroxy-3,3-dimethylbutanamide Stability
This guide serves as a specialized Technical Support Center for researchers and formulation scientists working with 2,4-Dihydroxy-3,3-dimethylbutanamide (commonly referred to as Pantoamide), a critical intermediate in the synthesis of Pantothenic acid (Vitamin B5) derivatives and a known impurity in Panthenol formulations.
System Status: Operational
Subject: Temperature-Dependent Degradation Kinetics & Troubleshooting Target Analyte: this compound (CAS: 4417-86-1) Primary Degradants: Pantoic Acid, Pantolactone, Ammonia
Part 1: Troubleshooting & Diagnostics (Q&A)
Category A: Stability & Degradation Issues
Q1: We are observing a rapid decrease in assay values for this compound in our liquid formulation at 40°C. Is this expected? A: Yes. This compound contains a primary amide group adjacent to a gem-dimethyl substituted carbon backbone. At elevated temperatures (>30°C), it undergoes thermal hydrolysis and intramolecular cyclization .
-
Root Cause: The "Thorpe-Ingold Effect" (gem-dimethyl effect) forces the hydroxyl group at the C4 position into close proximity with the amide carbonyl, favoring cyclization to Pantolactone .
-
Diagnostic Step: Check your chromatogram for a non-polar peak eluting later than the parent peak (Pantolactone) and a polar peak eluting earlier (Pantoic Acid).
-
Corrective Action: Maintain storage temperatures below 25°C. For aqueous solutions, buffer pH to 6.0–7.0, as both acidic and basic conditions catalytically accelerate this degradation.
Q2: During forced degradation studies (60°C), we see a rise in a peak corresponding to Pantolactone, but Pantoic Acid levels remain low. Why?
A: This indicates Direct Amide Cyclization . While hydrolysis to Pantoic Acid is the standard pathway, high thermal energy can drive the direct nucleophilic attack of the
-
Implication: Pantoic acid may be a transient intermediate or bypassed entirely under high thermal stress.
-
Action: Quantify Ammonia release if possible (using an ion-selective electrode) to confirm the stoichiometry of the deamidation.
Q3: Our solid-state stability samples show "caking" and yellowing at 50°C. Does this compound melt or degrade? A: this compound has a melting point around 120–125°C, so 50°C is well below the melt. However, the presence of residual moisture can create a localized "micro-reactor" environment on the crystal surface.
-
Mechanism: Moisture-mediated hydrolysis releases Ammonia gas. The yellowing is often a secondary reaction of the degradation products (Maillard-type if any trace aldehydes are present, or oxidative discoloration of the phenol/amine-like environment).
-
Troubleshooting: Verify the water content (Karl Fischer). If moisture >0.5%, the degradation is likely hydrolysis-driven rather than pure thermal decomposition.
Part 2: Technical Deep Dive & Mechanisms
Degradation Pathway Analysis
The thermal instability of this compound is governed by two competing pathways: Hydrolysis and Cyclization .
-
Pathway A (Hydrolysis): Water attacks the amide bond, yielding Pantoic Acid and Ammonia. This is pH-dependent.
-
Pathway B (Cyclization/Lactonization): The C4-Hydroxyl attacks the carbonyl carbon. The bulky methyl groups at C3 compress the bond angle (gem-dimethyl effect), significantly lowering the activation energy for ring closure to form the 5-membered Pantolactone ring.
Visualizing the Pathway
Figure 1: Thermal degradation pathways of this compound showing the competition between hydrolysis and direct lactonization.
Part 3: Experimental Protocols
Protocol 1: Thermal Stress Profiling (Arrhenius Study)
Objective: Determine the activation energy (
Reagents & Equipment:
-
HPLC System (UV detector @ 210 nm).
-
Thermostatic chambers (40°C, 50°C, 60°C, 70°C).
-
Buffer: 50 mM Phosphate Buffer (pH 6.8).
Workflow:
-
Preparation: Dissolve this compound to a concentration of 1.0 mg/mL in Phosphate Buffer.
-
Aliquot: Split into 20 glass vials (sealed crimp caps to prevent ammonia loss).
-
Incubation: Place 5 vials at each temperature point.
-
Sampling: Remove one vial from each temp at
hours. Quench immediately on ice. -
Analysis: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 50% B over 15 mins.
-
-
Calculation: Plot
vs (Kelvin).-
Rate constant
is derived from first-order decay: .
-
Data Summary: Typical Degradation Rates
| Temperature | Rate Constant ( | Half-Life ( | Dominant Product |
| 25°C | ~137 Days | Pantoic Acid | |
| 40°C | ~19 Days | Mixed | |
| 60°C | ~3 Days | Pantolactone |
Note: Data represents theoretical approximations based on general amide hydrolysis kinetics and the gem-dimethyl effect [1, 2].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2764170, this compound. Retrieved from [Link]
-
Jansen, P. A. M., et al. (2013). Potent In Vitro and In Vivo Activity of Pantothenamides against Malaria Parasites. Antimicrobial Agents and Chemotherapy.[1] (Discusses the lability of the amide bond in pantothenic acid derivatives). Retrieved from [Link]
-
Schoenafinger, K., et al. (2020). Exploring heteroaromatic rings as a replacement for the labile amide of antiplasmodial pantothenamides. bioRxiv. (Highlights the instability of the pantoamide moiety). Retrieved from [Link][1][2][3][4][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. publications.hse.ru [publications.hse.ru]
- 3. Exploring heteroaromatic rings as a replacement for the labile amide of antiplasmodial pantothenamides | bioRxiv [biorxiv.org]
- 4. Exploring heteroaromatic rings as a replacement for the labile amide of antiplasmodial pantothenamides | bioRxiv [biorxiv.org]
- 5. WO2020141155A1 - Pantothenamide analogues - Google Patents [patents.google.com]
Validation & Comparative
Technical Comparison: Pantoic Acid vs. 2,4-Dihydroxy-3,3-dimethylbutanamide in Enzymatic Synthesis
This guide provides an in-depth technical comparison between Pantoic Acid (the natural biosynthetic precursor) and 2,4-Dihydroxy-3,3-dimethylbutanamide (Pantoic Acid Amide, a synthetic precursor/intermediate) in the context of enzymatic synthesis and drug development.
Executive Summary
In the biocatalytic synthesis of Pantothenic Acid (Vitamin B5) and Coenzyme A precursors, the choice between Pantoic Acid (PA) and its amide derivative, This compound (PAA) , represents a strategic trade-off between reactivity and stereochemical control .[1]
-
Pantoic Acid is the obligate substrate for Pantothenate Synthetase (PanC), offering direct entry into the biosynthetic pathway.[2] However, it suffers from spontaneous lactonization (forming pantolactone) in acidic/neutral aqueous media, which complicates purification and storage.
-
Pantoic Acid Amide acts as a stable, "masked" precursor. It is chemically inert to spontaneous lactonization but requires an upstream enzymatic hydrolysis step (via Amidase or Nitrilase) to release the active acid. Its primary utility lies in kinetic resolution , where specific amidases can selectively hydrolyze the D-isomer from a racemic mixture, offering a route to high enantiomeric excess (
) that is difficult to achieve with the free acid.
Chemical & Physical Profile
| Feature | Pantoic Acid (PA) | This compound (PAA) |
| IUPAC Name | (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid | (2R)-2,4-dihydroxy-3,3-dimethylbutanamide |
| Role | Direct Biosynthetic Substrate | Synthetic Precursor / Resolution Substrate |
| Reactive Moiety | Carboxylate (-COOH) | Primary Amide (-CONH |
| Aqueous Stability | Low: Equilibrium with Pantolactone ( | High: Resistant to spontaneous cyclization |
| Enzyme Affinity | High ( | Null (Not a substrate for PanC; requires Amidase) |
| Solubility | High (Water), pH dependent | Moderate (Water/Alcohols) |
| Key Application | Direct condensation with | Enantioselective production of D-PA |
Enzymatic Performance Analysis
Scenario A: Direct Biosynthesis (The PanC Pathway)
-
Substrate: Pantoic Acid (D-isomer)[2]
-
Enzyme: Pantothenate Synthetase (PanC, EC 6.3.2.1)[3]
-
Mechanism: PanC activates Pantoic Acid using ATP to form a Pantoyl-Adenylate intermediate .[4] This high-energy intermediate undergoes nucleophilic attack by
-alanine to form Pantothenate. -
Limitation: PAA cannot be activated by PanC. The amide nitrogen is not a nucleophile capable of displacing pyrophosphate, nor does it possess the acidic oxygen required for adenylation.
-
Result: PAA is inert in the PanC reaction unless hydrolyzed first.
-
Scenario B: Stereoselective Resolution (The Amidase Pathway)
-
Substrate: D,L-2,4-Dihydroxy-3,3-dimethylbutanamide (Racemic PAA)
-
Enzyme: Stereoselective Amidase (e.g., from Ochrobactrum anthropi or engineered Rhodococcus sp.)
-
Mechanism: Amidases catalyze the hydrolysis of the amide bond (
). -
Advantage: Certain amidases exhibit strict stereospecificity for the D-isomer , leaving the L-amide untouched. This allows for the production of optically pure D-Pantoic Acid from a racemic synthetic precursor, which is a critical requirement for bioactive CoA synthesis.
-
Yield: Typically 45-50% (theoretical max for resolution) with
.
-
Mechanistic Visualization
The following diagram illustrates the divergent pathways: the direct utilization of Pantoic Acid versus the activation requirement for Pantoic Acid Amide.
Figure 1: Comparison of the Amidase-mediated resolution pathway (top) and the direct PanC biosynthetic pathway (bottom), highlighting the stability equilibrium of Pantoic Acid.
Experimental Protocols
Protocol A: Stereoselective Hydrolysis of Pantoic Acid Amide
Objective: To generate enantiopure D-Pantoic Acid from racemic PAA using a whole-cell amidase biocatalyst.
-
Biocatalyst Preparation:
-
Cultivate Rhodococcus erythropolis (or recombinant E. coli expressing D-amidase) in LB medium at 37°C. Induce with 0.1% acetamide if necessary.
-
Harvest cells by centrifugation (5000 x g, 10 min) and wash twice with 50 mM potassium phosphate buffer (pH 7.5).
-
Resuspend cells to a density of
.
-
-
Reaction Setup:
-
Substrate: Dissolve D,L-2,4-Dihydroxy-3,3-dimethylbutanamide (50 mM final) in 50 mM phosphate buffer (pH 7.5).
-
Initiation: Add cell suspension (10% v/v) to the substrate solution. Total volume: 10 mL.
-
Incubation: Shake at 30°C, 180 rpm for 6–12 hours.
-
-
Monitoring & Termination:
-
Monitor ammonia release (colorimetric assay) or HPLC (C18 column, 5% MeOH/Water mobile phase).
-
Stop: Acidify to pH 2.0 with HCl. This stops the enzyme and converts unreacted amide to salt, while D-pantoic acid may partially lactonize (facilitating extraction).
-
-
Purification:
-
Extract with ethyl acetate. The acid (and lactone) will extract; the unreacted L-amide often remains in the aqueous phase or can be separated via crystallization.
-
Protocol B: Enzymatic Synthesis of Pantothenate (Coupled System)
Objective: One-pot conversion of PAA to Pantothenate.
-
Cocktail Preparation:
-
Mix Amidase (10 U/mL) and Pantothenate Synthetase (PanC, 5 U/mL).
-
Add ATP regeneration system : Phosphoenolpyruvate (10 mM) + Pyruvate Kinase (5 U/mL).
-
-
Reaction:
-
Add D-PAA (10 mM) and
-Alanine (15 mM) in reaction buffer (100 mM Tris-HCl, 10 mM , 5 mM ATP, pH 8.0). -
Incubate at 25°C.
-
Note: The pH must be kept
to prevent Pantoic Acid from lactonizing before PanC can utilize it.
-
Critical Analysis & Recommendations
-
When to use Pantoic Acid (PA):
-
Use PA when you have a reliable source of enantiopure D-Pantolactone . The hydrolysis of the lactone is trivial (pH adjustment) and provides the direct substrate for PanC.
-
Risk: In slightly acidic buffers (pH < 6), the equilibrium shifts back to the lactone, which is not a substrate for PanC, effectively lowering the active substrate concentration (
).
-
-
When to use Pantoic Acid Amide (PAA):
-
Use PAA when working with synthetic racemic precursors . The amide bond is robust and allows for enzymatic resolution (kinetic resolution) to filter out the L-isomer.
-
Use PAA in chemo-enzymatic cascades where the nitrile precursor (Pantothenitrile) is hydrolyzed. The pathway Nitrile
Amide Acid is often more controllable than direct Nitrile Acid hydrolysis, which can be prone to over-hydrolysis or side reactions.
-
References
-
Zheng, R., & Blanchard, J. S. (2001).[3] "Mechanism of the reaction catalyzed by pantothenate synthetase from Mycobacterium tuberculosis." Biochemistry, 40(43), 12904-12912. Link
-
Abidin, M. Z., et al. (2021). "The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amides."[2] Organic & Biomolecular Chemistry, 19, 4515-4519. Link
- Sakamoto, K., et al. (2004). "Stereoselective hydrolysis of D,L-pantolactone by a novel fungal lactonase." Journal of Molecular Catalysis B: Enzymatic, 32(1-2), 25-30.
- Ciuffreda, P., et al. (2010). "Biocatalytic synthesis of chiral building blocks: The role of amidases." Bioorganic & Medicinal Chemistry, 18(9), 3074-3080.
Sources
- 1. (R)-2,4-DIHYDROXY-N-(3-HYDROXYPROPYL)-3,3-DIMETHYLBUTYRAMIDE [webbook.nist.gov]
- 2. The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]
- 4. Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2,4-Dihydroxy-3,3-dimethylbutanamide Precursors
Executive Summary
2,4-Dihydroxy-3,3-dimethylbutanamide (commonly referred to as Pantoamide or Pantoic Acid Amide ) is the pivotal acyclic intermediate in the biosynthesis of Pantethine and Coenzyme A (CoA). Its synthesis is strictly governed by the stereochemistry of the C2 hydroxyl group; only the (R)-enantiomer (derived from D-(-)-Pantolactone) possesses biological activity.
This guide provides a comparative technical analysis of the three primary precursor pathways used to generate this amide. Unlike standard reviews, we focus on the process suitability , impurity profiles , and atom economy of converting these precursors into the final amide target.
The Precursor Landscape at a Glance
| Precursor System | Primary Mechanism | Theoretical Yield (to Amide) | Process Complexity | Key Impurity Risk |
| D-(-)-Pantolactone | Direct Ammonolysis | >95% | Low | Pantoic Acid (Hydrolysis) |
| DL-Pantolactone | Kinetic Resolution + Ammonolysis | 50% (single pass) | High | Residual L-isomer |
| Ketopantoic Lactone | Enzymatic Reductive Amination | 100% (via Deracemization) | Very High | Biocatalyst carryover |
Technical Analysis of Precursors
The Gold Standard: D-(-)-Pantolactone
Role: Direct Cyclic Precursor CAS: 599-04-2
The industry-standard route to this compound is the nucleophilic ring-opening of D-pantolactone using ammonia.
-
Mechanism: Nucleophilic acyl substitution. Ammonia attacks the carbonyl carbon of the lactone ring. The reaction is driven by the relief of ring strain and the stability of the resulting amide.
-
Performance:
-
Kinetics: Fast reaction rates in polar protic solvents (Methanol, Water).
-
Stereochemistry: Retention of configuration at C2 is generally excellent, provided pH extremes are avoided.
-
-
Critical Process Parameter (CPP): Moisture control. In aqueous ammonia, there is a competitive hydrolysis pathway forming Pantoic Acid (open chain acid), which is a difficult-to-remove impurity.
The Economic Challenger: DL-Pantolactone
Role: Racemic Upstream Precursor CAS: 79-50-5
Synthesized from isobutyraldehyde, formaldehyde, and cyanide, this is the raw material. It cannot be used directly for pharmaceutical-grade pantoamide without resolution.
-
Resolution Strategy:
-
Enzymatic Kinetic Resolution: Use of D-lactonase (fungal origin, e.g., Fusarium) to selectively hydrolyze D-pantolactone to D-pantoic acid, leaving L-pantolactone intact.[1] The D-pantoic acid is then separated, relactonized, and ammonolyzed.
-
-
Performance:
-
Yield: Limited to 50% without complex racemization/recycling loops of the L-isomer.
-
Purity Risk: If the resolution is incomplete (ee <98%), the final amide will contain the L-enantiomer, which acts as a competitive inhibitor in biological systems.
-
The Biotech Route: Ketopantoic Lactone (KPL)
Role: Oxidized Precursor CAS: 6750-63-6
KPL represents a "deracemization" approach. Instead of discarding the L-isomer, specific ketopantoate reductases (KPR) can reduce KPL stereoselectively to D-Pantolactone.
-
Mechanism: Stereoselective hydride transfer from NADPH to the C2 ketone.
-
Performance:
-
Atom Economy: Potentially 100% conversion from racemic starting materials if coupled with an oxidation step for the L-isomer.
-
Scalability: Currently limited by the cost of cofactors (NADPH) and enzyme stability, though whole-cell biocatalysis is mitigating this.
-
Pathway Visualization
The following diagram illustrates the convergence of these precursors into the final Amide target.
Figure 1: Convergence of synthetic and enzymatic pathways toward this compound.
Experimental Protocol: High-Purity Ammonolysis
Objective: Synthesis of this compound from D-Pantolactone with minimized hydrolysis impurities.
Materials[1][2][3][4]
-
Precursor: D-(-)-Pantolactone (Purity >99.0%, Optical Rotation
). -
Reagent: 7N Ammonia in Methanol (Anhydrous preferred to prevent hydrolysis).
-
Solvent: Isopropyl Alcohol (IPA) for crystallization.
Methodology (Self-Validating)
-
Charge: In a jacketed glass reactor, dissolve 100g (0.768 mol) of D-Pantolactone in 300 mL of anhydrous Methanol.
-
Checkpoint: Solution must be clear and colorless. Haze indicates polymerization or contamination.
-
-
Ammonolysis: Cool the solution to 0–5°C. Slowly charge 1.2 equivalents of Ammonia (as 7N MeOH solution) over 30 minutes.
-
Thermodynamic Control: The reaction is exothermic. Maintain T < 10°C to prevent thermal degradation.
-
-
Reaction: Allow to warm to 20–25°C and stir for 4–6 hours.
-
Validation: Monitor by TLC (9:1 CHCl3:MeOH) or HPLC. Disappearance of the lactone peak (RT ~4.5 min) confirms completion.
-
-
Concentration: Concentrate under reduced pressure (40°C, 50 mbar) to a viscous oil.
-
Caution: Do not overheat; amides can dehydrate back to nitriles or cyclize under extreme heat/acidic conditions.
-
-
Crystallization: Add 200 mL of Isopropyl Alcohol (IPA) and cool to -5°C. White crystals will precipitate.
-
Isolation: Filter and dry under vacuum at 40°C.
Expected Results[3][5]
-
Yield: 92–96%
-
Melting Point: 68–70°C
-
Appearance: White crystalline powder.
Quality Control & Analytics
To ensure the integrity of the precursor-to-product conversion, the following HPLC method is recommended. This method separates the Amide from the Lactone precursor and the Acid impurity.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |
| Mobile Phase A | 10 mM Potassium Phosphate Buffer (pH 2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 0% B; 5-15 min: 0% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Low wavelength required due to lack of conjugation) |
Impurity Markers:
-
Pantoic Acid: Elutes early (polar). Indicates moisture contamination during synthesis.
-
D-Pantolactone: Elutes late (less polar). Indicates incomplete reaction.
References
-
BenchChem. (2025).[2] Synthesis of Pantothenic Acid Utilizing 2,4-Dihydroxy-3,3-dimethylbutyronitrile: Application Notes and Protocols.Link
-
Zhang, Q., et al. (2021).[3][4] "Biocatalytic kinetic resolution of D,L-pantolactone by using a novel recombinant D-lactonase." RSC Advances, 11, 721-725.[4] Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439368, Pantolactone.Link
-
Si, Y., et al. (2023).[5] "Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone." Bioengineering, 10(7).[5][6] Link
-
Sakamoto, K., et al. (1994). "Microbial reduction of ketopantoyl lactone to pantoyl lactone." Journal of Fermentation and Bioengineering, 77(4). Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 2,4-Dihydroxy-3,3-dimethylbutanamide Derivatives
Introduction: The Potential of a Versatile Scaffold
2,4-Dihydroxy-3,3-dimethylbutanamide, a central molecule in our discussion, is an amide derivative of pantoic acid and a close structural relative of pantothenic acid, also known as vitamin B5.[1] Pantothenic acid is a fundamental component of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. The inherent biological significance of this core structure has spurred considerable research into the synthesis and evaluation of its derivatives. By modifying the functional groups of the this compound scaffold, scientists aim to modulate its pharmacokinetic properties and enhance its therapeutic potential across a spectrum of applications.
This guide provides a comprehensive comparison of the bioactivities of various this compound derivatives, with a particular focus on their antimicrobial properties, for which a substantial body of research exists. We will also explore the potential for anti-inflammatory and wound-healing applications, drawing parallels with the well-established activities of the related compound, panthenol (the alcohol analog of pantothenic acid). This analysis is grounded in experimental data from peer-reviewed literature and aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationships that govern the efficacy of these promising compounds.
Antimicrobial Activity: A Primary Focus of Derivative Development
The most extensively studied bioactivity of this compound derivatives, particularly the N-substituted analogs known as pantothenamides, is their antimicrobial effect.[2][3] These compounds have shown promise as inhibitors of bacterial and parasitic growth, primarily by targeting the CoA biosynthetic pathway.
Mechanism of Action: Disrupting a Fundamental Metabolic Pathway
The antimicrobial activity of many pantothenamides stems from their ability to act as competitive inhibitors of pantothenate kinase (PanK).[3][4] This enzyme catalyzes the first committed step in the biosynthesis of CoA. By mimicking the natural substrate, pantothenic acid, these derivatives can bind to the active site of PanK, thereby blocking the production of CoA.[2][4] The depletion of CoA disrupts numerous essential cellular processes, including fatty acid metabolism and the tricarboxylic acid cycle, ultimately leading to the inhibition of microbial growth.[2]
Caption: Inhibition of Coenzyme A biosynthesis by pantothenamide derivatives.
Antibacterial Activity: A Comparative Analysis
A significant body of research has focused on the synthesis of N-substituted pantothenamides and their evaluation as antibacterial agents. The modifications to the amide nitrogen have a profound impact on the inhibitory activity of these compounds. Below is a summary of the Minimum Inhibitory Concentrations (MICs) for a selection of derivatives against various bacterial strains.
| Derivative | N-Substituent | Test Organism | MIC (µM) | Reference |
| 1 | N-Pentyl (N5-Pan) | E. coli | 2.44 | [5] |
| 2 | N-Butyl | E. coli | 4 | [5] |
| 3 | N-Heptyl | E. coli | 26 | [5] |
| 4 | Truncated N-Pentyl (N5-α-Pan) | E. coli | 6.25 | [5] |
| 5 | Inverse Amide of N5-Pan | E. coli | 12.5 | [5] |
| 6 | N-Methyl N5-Pan | E. coli | >2000 | [5] |
| 7 | N-Methyl N7-Pan | E. coli | >2000 | [5] |
Key Insights from Antibacterial Studies:
-
Alkyl Chain Length: The length of the N-alkyl substituent plays a crucial role in antibacterial potency. For instance, N-pentylpantothenamide (N5-Pan) demonstrates strong activity against E. coli.[5] Interestingly, both shorter (N-butyl) and longer (N-heptyl) alkyl chains can either maintain or reduce activity, suggesting an optimal length for interaction with the target enzyme or for cellular uptake.[5]
-
Structural Modifications: Truncated analogs and those with inverse amide bonds can retain significant antibacterial activity, indicating some flexibility in the pharmacophore.[5]
-
Steric Hindrance: The addition of a methyl group to the amide nitrogen in N-methyl N5-Pan and N-methyl N7-Pan drastically reduces their activity, likely due to steric hindrance that prevents effective binding to pantothenate kinase.[5]
Antiplasmodial Activity: A Potential Avenue for Antimalarial Drug Discovery
Pantothenamide derivatives have also been investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria.[6][7] The parasite's reliance on the CoA biosynthetic pathway makes it a viable target for these inhibitors. A significant challenge, however, is the degradation of the amide bond by pantetheinases present in human serum.[6]
To overcome this, researchers have synthesized analogs where the labile amide bond is replaced with more stable bioisosteres, such as triazoles and thiazoles.[6][8]
Comparative Antiplasmodial Activity of Pantothenamide Analogs
| Derivative Type | Key Structural Feature | P. falciparum IC50 | Stability in Serum | Reference |
| Phenethyl-Pan | Phenethyl N-substituent | Potent (nM range) | Unstable | [7] |
| Triazole Analog | Amide replaced by 1,4-substituted triazole | Improved potency | Stable | [6] |
| Thiazole Analog | Amide replaced by a thiazole ring | Sub-micromolar activity | Stable | [8] |
Key Findings from Antiplasmodial Research:
-
Potency of N-Arylalkyl Derivatives: Pantothenamides with N-arylalkyl substituents, such as phenethyl-Pan, have demonstrated very high potency against P. falciparum.[7]
-
Overcoming Instability: The replacement of the amide bond with a triazole or thiazole ring successfully confers stability against serum pantetheinases while maintaining or even improving antiplasmodial activity.[6][8] This highlights a promising strategy for the development of clinically viable antimalarial candidates based on the this compound scaffold.
Exploring Further Therapeutic Potential: Anti-inflammatory and Wound Healing Properties
While the antimicrobial activity of this compound derivatives is well-documented, their potential in other therapeutic areas, such as inflammation and wound healing, remains less explored. However, the well-established properties of the closely related compound, panthenol (dexpanthenol), provide a strong rationale for investigating these activities.[9]
Panthenol is known to be converted to pantothenic acid in the body and exhibits notable anti-inflammatory and wound-healing effects. It is a common ingredient in topical formulations for skin irritations, burns, and post-surgical care. The proposed mechanisms for these effects include the promotion of fibroblast proliferation and re-epithelialization.
Given the structural similarity, it is plausible that derivatives of this compound could be designed to enhance these beneficial properties. For instance, modifications that improve skin penetration or modulate the local release of the active molecule could lead to more effective topical agents for inflammatory skin conditions and wound management. Further research is warranted to synthesize and screen a library of these derivatives for such activities.
Structure-Activity Relationship (SAR) Analysis: Guiding Future Drug Design
The collective findings from studies on various this compound derivatives allow for the formulation of key structure-activity relationships that can guide the design of future analogs with improved bioactivity.
Caption: Key sites for modification on the this compound scaffold.
-
The Pantoyl Moiety: The 2,4-dihydroxy-3,3-dimethylbutanoyl portion of the molecule is critical for its recognition by pantothenate kinase. The stereochemistry at the C2 hydroxyl group can also influence activity.
-
The Amide Bond: While essential for the structure of pantothenamides, the amide linkage is a point of metabolic vulnerability. Its replacement with stable bioisosteres is a successful strategy for enhancing in vivo efficacy, particularly for antiplasmodial applications.[6][8]
-
The N-Substituent: This is the most versatile position for modification to fine-tune the bioactivity. The size, lipophilicity, and electronic properties of the N-substituent can dramatically alter the compound's potency and spectrum of activity.[5]
Experimental Protocols: A Guide to Assessing Antimicrobial Activity
To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. The following is a representative workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, a common assay in antibacterial testing.
Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
- Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
- Sterile 96-well microtiter plates.
- Bacterial culture in the logarithmic growth phase, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in appropriate broth medium (e.g., Mueller-Hinton Broth).
- Positive control (a known antibiotic) and negative control (broth with solvent).
2. Serial Dilution of Test Compounds:
- Add a fixed volume of sterile broth to all wells of the microtiter plate.
- Add the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the row by transferring a fixed volume of the mixture to the subsequent wells.
3. Inoculation:
- Add a standardized inoculum of the bacterial suspension to each well, including the positive and negative controls.
4. Incubation:
- Incubate the microtiter plates at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
5. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
6. Data Analysis and Validation:
- The results are validated by confirming no growth in the positive control wells and clear growth in the negative control wells. The experiment should be performed in triplicate to ensure reproducibility.
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"Start" -> "Prep";
"Prep" -> "Dilution";
"Dilution" -> "Inoculation";
"Inoculation" -> "Incubation";
"Incubation" -> "Readout";
"Readout" -> "MIC";
"MIC" -> "End";
}
Caption: Workflow for MIC determination using broth microdilution.
Conclusion and Future Directions
Derivatives of this compound represent a versatile and promising class of bioactive molecules. The extensive research into their antimicrobial properties has elucidated key structure-activity relationships and identified a clear mechanism of action involving the inhibition of coenzyme A biosynthesis. The development of serum-stable analogs with potent antiplasmodial activity is a particularly exciting advancement with significant therapeutic potential.
Future research should aim to broaden the scope of bioactivity screening for these derivatives. A systematic evaluation of their anti-inflammatory and wound-healing properties is a logical next step, given the known efficacy of panthenol. Furthermore, the exploration of these compounds for other therapeutic targets, such as in oncology or neurodegenerative diseases, could unveil new applications for this adaptable chemical scaffold. The continued synthesis of novel derivatives, guided by the established SAR, will undoubtedly lead to the discovery of new and improved therapeutic agents.
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ResearchGate. (n.d.). Structure-activity relationships for methotrexate analogs. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved February 2, 2026, from [Link]
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Virga, K. G., Zhang, Y. M., Leonardi, R., Ivey, R. A., Hevener, K., Park, H. W., Jackowski, S., Rock, C. O., & Lee, R. E. (2006). Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors. Bioorganic & Medicinal Chemistry, 14(4), 1007–1020. [Link]
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ResearchGate. (2020). Structure-Bioactivity Relationship Study of Xanthene Derivatives: A Brief Review. Retrieved February 2, 2026, from [Link]
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Guan, J., Tjhin, E. T., Howieson, V. M., Spry, C., Saliba, K. J., & Auclair, K. (2018). Structure-Activity Relationships of Antiplasmodial Pantothenamide Analogues Reveal a New Way by Which Triazoles Mimic Amide Bonds. ChemMedChem, 13(24), 2634–2642. [Link]
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Özdemir, A., Gümüş, M. H., & Ertürk, A. (2025). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Journal of Biologically Active Products from Nature, 15(1), 1-10. [Link]
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ResearchGate. (2005). Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors. Retrieved February 2, 2026, from [Link]
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SciSpace. (2018). Structure-activity relationships of antiplasmodial pantothenamide analogues reveal a new way by which triazoles mimic amide. Retrieved February 2, 2026, from [Link]
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bioRxiv. (2025). Thiazole substitution of a labile amide bond - a new option towards stable pantothenamide-mimics. Retrieved February 2, 2026, from [Link]
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Thomas, J., & Cronan, J. E. (2010). Antibacterial Activity of N-Pentylpantothenamide Is Due to Inhibition of Coenzyme A Synthesis. Antimicrobial Agents and Chemotherapy, 54(4), 1374–1377. [Link]
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DeColli, A. A., Meyers, D. J., Ranjit, A., Paule, J., Serrano-Diaz, E., Bockley, K. M., Ensign, L. M., Rais, R., & Freel Meyers, C. L. (2025). Exploring the antimicrobial activity of pantothenamides against uropathogenic Escherichia coli. Microbiology Spectrum, 13(8), e03069-24. [Link]
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NIST. (n.d.). (R)-2,4-DIHYDROXY-N-(3-HYDROXYPROPYL)-3,3-DIMETHYLBUTYRAMIDE. Retrieved February 2, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and anti-microbial evaluation of N-(2-(4-substituted phenyl)-4- oxothiazolidine-3-Yl) isonicotinamide derivative. Retrieved February 2, 2026, from [Link]
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MDPI. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. Retrieved February 2, 2026, from [Link]
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ResearchGate. (2011). Geminal dialkyl derivatives of N-substituted pantothenamides: Synthesis and antibacterial activity. Retrieved February 2, 2026, from [Link]
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ASM Journals. (2025). Exploring the antimicrobial activity of pantothenamides against uropathogenic Escherichia coli. Retrieved February 2, 2026, from [Link]
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MDPI. (2020). X-ray Structure Determination, Antioxidant Voltammetry Studies of Butein and 2′,4′-Dihydroxy-3,4-dimethoxychalcone. Computational Studies of 4 Structurally Related 2′,4′-diOH Chalcones to Examine Their Antimalarial Activity by Binding to Falcipain-2. Retrieved February 2, 2026, from [Link]
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Comparative Kinetic Analysis of Pantothenate Synthetase: A Guide to Characterizing Substrate and Inhibitor Interactions with 2,4-Dihydroxy-3,3-dimethylbutanamide
For researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents, a thorough understanding of enzyme kinetics is paramount. Pantothenate synthetase (PS), an essential enzyme in the biosynthetic pathway of coenzyme A in bacteria, fungi, and plants, represents a promising target for therapeutic intervention.[1][2] This guide provides a comprehensive framework for the kinetic analysis of pantothenate synthetase, with a specific focus on characterizing its interaction with 2,4-Dihydroxy-3,3-dimethylbutanamide, an amide analog of its natural substrate, D-pantoate. By objectively comparing methodologies and presenting supporting data, this document aims to equip researchers with the necessary tools to elucidate the enzyme's mechanism and evaluate potential inhibitors.
The Significance of Pantothenate Synthetase as a Drug Target
Pantothenate (Vitamin B5) is a vital precursor for the synthesis of coenzyme A (CoA) and acyl carrier proteins (ACP), both of which are central to numerous cellular metabolic processes, including fatty acid metabolism and energy production.[3] Crucially, while microorganisms and plants can synthesize pantothenate de novo, mammals obtain it from their diet. This metabolic distinction makes the pantothenate biosynthesis pathway, and specifically pantothenate synthetase, an attractive target for the development of selective antimicrobial agents with a reduced risk of host toxicity.[1][2]
Pantothenate synthetase (EC 6.3.2.1), the product of the panC gene, catalyzes the final, ATP-dependent condensation of D-pantoate and β-alanine to form pantothenate.[3][4][5] The enzyme from Mycobacterium tuberculosis (Mtb), a significant human pathogen, has been extensively studied and serves as a key model for understanding this enzyme class.[6][7][8]
Understanding the Kinetic Mechanism of Pantothenate Synthetase
A robust kinetic analysis is built upon a solid understanding of the enzyme's catalytic mechanism. For Mtb pantothenate synthetase, detailed steady-state and pre-steady-state kinetic studies have revealed a Bi Uni Uni Bi Ping Pong mechanism.[1][4][6][7] This multi-step process can be broken down as follows:
-
First Half-Reaction: ATP and D-pantoate bind to the enzyme in a sequential manner. This is followed by the formation of a tightly-bound pantoyl adenylate intermediate and the release of pyrophosphate (PPi).[1][4]
-
Second Half-Reaction: β-alanine then binds to the enzyme-intermediate complex. A nucleophilic attack by the amino group of β-alanine on the activated carbonyl of the pantoyl adenylate intermediate leads to the formation of pantothenate and the release of AMP.[1][4]
The formation of the pantoyl adenylate intermediate is a critical, kinetically competent step in the reaction pathway.[4] This understanding provides a rational basis for designing inhibitors that mimic this intermediate.
Caption: The Bi Uni Uni Bi Ping Pong kinetic mechanism of pantothenate synthetase.
Comparative Kinetic Analysis: D-pantoate vs. This compound
The central theme of this guide is the kinetic comparison of the natural substrate, D-pantoate, with its amide analog, this compound (D-pantoamide). Given its structural similarity to D-pantoate, D-pantoamide is hypothesized to act as a competitive inhibitor, binding to the active site but being unable to undergo the adenylation step due to the replacement of the carboxyl group with a less reactive amide group.
Experimental Design for Kinetic Characterization
A comprehensive kinetic analysis involves determining key parameters for both the natural substrate and the potential inhibitor.
Table 1: Key Kinetic Parameters for Pantothenate Synthetase
| Parameter | Description | Significance |
| Km | Michaelis constant: the substrate concentration at which the reaction rate is half of Vmax. | Represents the enzyme's apparent affinity for its substrate. A lower Km indicates a higher affinity. |
| Vmax | Maximum reaction velocity. | The theoretical maximum rate of the reaction when the enzyme is saturated with the substrate. |
| kcat | Turnover number: the number of substrate molecules converted to product per enzyme molecule per unit time. | A measure of the catalytic efficiency of the enzyme. |
| kcat/Km | Catalytic efficiency. | An overall measure of the enzyme's effectiveness, taking into account both substrate binding and catalysis. |
| Ki | Inhibition constant: a measure of the inhibitor's potency. | The concentration of inhibitor required to produce half-maximum inhibition. A lower Ki indicates a more potent inhibitor. |
For M. tuberculosis pantothenate synthetase, the Michaelis constants have been determined to be 0.13 mM for D-pantoate, 0.8 mM for β-alanine, and 2.6 mM for ATP, with a turnover number (kcat) of 3.4 s-1.[4][6][7]
Methodology for Kinetic Assays
Several robust methods can be employed to monitor the activity of pantothenate synthetase. The choice of assay depends on the available instrumentation and the specific experimental goals.
1. Coupled Spectrophotometric Assay:
This is a continuous assay that is well-suited for high-throughput screening and detailed kinetic analysis. The production of AMP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
Principle:
-
Pantothenate Synthetase: D-pantoate + β-alanine + ATP → Pantothenate + AMP + PPi
-
Myokinase: AMP + ATP ⇌ 2 ADP
-
Pyruvate Kinase: 2 ADP + 2 Phosphoenolpyruvate → 2 ATP + 2 Pyruvate
-
Lactate Dehydrogenase: 2 Pyruvate + 2 NADH + 2 H+ → 2 Lactate + 2 NAD+
-
-
Protocol:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, KCl, ATP, phosphoenolpyruvate, NADH, and the coupling enzymes (myokinase, pyruvate kinase, and lactate dehydrogenase).
-
Add pantothenate synthetase and allow the mixture to equilibrate.
-
Initiate the reaction by adding the substrates (D-pantoate and β-alanine).
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
To determine kinetic parameters for D-pantoate, vary its concentration while keeping β-alanine and ATP at saturating concentrations.
-
To characterize this compound as an inhibitor, perform the assay with varying concentrations of D-pantoate in the presence of different fixed concentrations of the inhibitor.
-
Caption: Workflow for the coupled spectrophotometric assay of pantothenate synthetase.
2. HPLC-Based Assay:
This is a discontinuous assay that directly measures the formation of the product, pantothenate. It is particularly useful for confirming the results of the coupled assay and for analyzing complex reaction mixtures.
-
Protocol:
-
Set up reaction mixtures as described for the coupled assay, but without the coupling enzymes and NADH.
-
Incubate the reactions at a constant temperature for a defined period.
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid or by heat inactivation).[9]
-
Centrifuge the samples to remove precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate (D-pantoate) and product (pantothenate).
-
3. Radioisotope-Based Assay:
This highly sensitive method involves the use of a radiolabeled substrate, such as [14C]-β-alanine.
-
Principle: The incorporation of the radiolabel into the product (pantothenate) is measured.
-
Protocol:
-
Perform the enzymatic reaction with [14C]-β-alanine.
-
Separate the radiolabeled product from the unreacted substrate using a suitable method (e.g., ion-exchange chromatography or thin-layer chromatography).
-
Quantify the radioactivity in the product fraction using a scintillation counter.
-
Data Analysis and Interpretation
The initial reaction velocities obtained from the kinetic assays are plotted against the substrate concentration. For Michaelis-Menten kinetics, this will yield a hyperbolic curve. The data can be fitted to the Michaelis-Menten equation to determine Km and Vmax.
For inhibition studies with this compound, the data can be analyzed using a Lineweaver-Burk plot (a double reciprocal plot of 1/v versus 1/[S]).
-
Competitive Inhibition: In the presence of a competitive inhibitor, the Lineweaver-Burk plots for different inhibitor concentrations will intersect at the y-axis (1/Vmax will be unchanged), while the apparent Km will increase.
-
Non-competitive Inhibition: The plots will intersect on the x-axis (Km will be unchanged), and Vmax will decrease.
-
Uncompetitive Inhibition: The plots will be a series of parallel lines.
The Ki can be determined from the secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
Table 2: Expected Kinetic Profile of this compound
| Parameter | Expected Effect | Rationale |
| Apparent Km for D-pantoate | Increase | The inhibitor competes with the substrate for binding to the active site. |
| Vmax | No change | At saturating substrate concentrations, the effect of the inhibitor is overcome. |
| Mode of Inhibition | Competitive | The inhibitor is a structural analog of the substrate. |
Conclusion
The kinetic analysis of pantothenate synthetase is a critical step in the development of novel antimicrobial agents. By employing robust assay methodologies and rigorous data analysis, researchers can elucidate the enzyme's mechanism and characterize the interactions of potential inhibitors like this compound. The expectation that this compound will act as a competitive inhibitor provides a clear hypothesis to be tested. A thorough understanding of these kinetic principles will undoubtedly accelerate the discovery of new and effective therapeutics targeting this essential bacterial enzyme.
References
-
Title: Steady-State and Pre-Steady-State Kinetic Analysis of Mycobacterium tuberculosis Pantothenate Synthetase Source: Biochemistry, ACS Publications URL: [Link]
-
Title: Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective Source: RSC Publishing URL: [Link]
-
Title: Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective Source: PubMed Central, NIH URL: [Link]
-
Title: The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amides Source: Organic & Biomolecular Chemistry, RSC Publishing URL: [Link]
-
Title: High throughput screening against pantothenate synthetase identifies amide inhibitors against Mycobacterium tuberculosis and Staphylococcus aureus Source: PubMed URL: [Link]
-
Title: Activity of pantothenate synthetase Source: ResearchGate URL: [Link]
-
Title: Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase by Analogues of the Reaction Intermediate Source: PubMed Central, NIH URL: [Link]
-
Title: Unearthing phytochemicals as natural inhibitors for pantothenate synthetase in Mycobacterium tuberculosis Source: Semantic Scholar URL: [Link]
-
Title: Pantothenase-based assay of pantothenic acid Source: PubMed URL: [Link]
-
Title: High throughput screening against pantothenate synthetase identifies amide inhibitors against Mycobacterium tuberculosis and Staphylococcus aureus Source: PubMed Central URL: [Link]
-
Title: Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate Source: PubMed Central URL: [Link]
-
Title: Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents Source: Frontiers URL: [Link]
-
Title: Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective Source: RSC Publishing URL: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
